Azide-PEG9-amido-C16-Boc
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82N4O12/c1-42(2,3)58-41(48)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(47)44-20-22-49-24-26-51-28-30-53-32-34-55-36-38-57-39-37-56-35-33-54-31-29-52-27-25-50-23-21-45-46-43/h4-39H2,1-3H3,(H,44,47) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKRZOBHQHTSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Azide-PEG9-amido-C16-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG9-amido-C16-Boc is a sophisticated, heterobifunctional linker molecule meticulously designed for applications in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker is characterized by its modular design, incorporating four key chemical moieties: a terminal azide (B81097) group for bioorthogonal conjugation, a polyethylene (B3416737) glycol (PEG) spacer, a C16 alkyl chain for lipophilicity and membrane anchoring, and a Boc-protected amine. This unique combination of functionalities provides researchers with a versatile tool for the precise construction of complex biomolecular conjugates.
PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. A PROTAC molecule typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the PROTAC's solubility, cell permeability, and the spatial orientation of the two ligands, all of which are crucial for the formation of a stable and productive ternary complex leading to protein degradation.[1][2][3]
This technical guide provides a comprehensive overview of the core attributes of this compound, including its physicochemical properties, the functional roles of its constituent parts, and generalized experimental protocols for its application in the synthesis of PROTACs and other advanced drug delivery systems.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design and synthesis. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C42H82N4O12 | [4] |
| Molecular Weight | 835.12 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |
Core Components and Their Functional Roles
The versatility of this compound stems from the distinct functions of its four primary components:
-
Azide Group (-N3): The terminal azide functionality is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[1] Specifically, the azide group readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole ring. This reaction is widely used for the covalent ligation of molecules in complex biological environments.[6][7]
-
Polyethylene Glycol (PEG) Spacer (-PEG9-): The PEG9 linker consists of nine repeating ethylene (B1197577) glycol units. PEG chains are incorporated into drug delivery systems and PROTACs to enhance aqueous solubility, improve pharmacokinetic properties, and provide a flexible spacer between the conjugated molecules.[2][8] The flexibility of the PEG linker allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex between the target protein and the E3 ligase.[9][10]
-
Amido-C16 Alkyl Chain (-amido-C16-): The C16 alkyl chain provides a significant hydrophobic character to the molecule. This lipophilic tail can serve as a lipid anchor, facilitating the association of the molecule with cell membranes or lipid-based drug delivery systems like lipid nanoparticles. In the context of PROTACs, the alkyl chain can influence cell permeability and the overall physicochemical properties of the final conjugate.[2]
-
Boc-Protected Amine (-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for orthogonal chemical strategies, where the Boc group can be selectively removed under acidic conditions to reveal a primary amine.[11] This newly exposed amine can then be used for subsequent conjugation reactions, such as amide bond formation, providing a strategic handle for the modular assembly of complex molecules.
Experimental Protocols
The following sections provide generalized experimental protocols for the key chemical transformations involving this compound. These should be considered as starting points and may require optimization based on the specific substrates and desired outcomes.
Deprotection of the Boc Group
To utilize the amine functionality, the Boc protecting group must first be removed.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 100 mg of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting amine salt can often be used in the next step without further purification.
Amide Bond Formation (Post-Boc Deprotection)
The deprotected primary amine can be coupled with a carboxylic acid-containing molecule (e.g., a ligand for a target protein or E3 ligase) using standard peptide coupling reagents.
Materials:
-
Deprotected Azide-PEG9-amido-C16-amine
-
Carboxylic acid-containing molecule
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM under a nitrogen atmosphere.
-
Add the coupling agent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Azide-PEG9-amido-C16-amine (1.0 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent, washing with aqueous solutions (e.g., saturated sodium bicarbonate, brine), and drying over anhydrous sodium sulfate (B86663).
-
The crude product should be purified by flash column chromatography or preparative HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal azide group of this compound (or its derivatives) can be "clicked" with an alkyne-functionalized molecule.
Materials:
-
This compound (or its derivative)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine - TBTA)
-
Solvent (e.g., a mixture of t-BuOH/H2O, DMF, or DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the azide-containing linker (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of the copper catalyst. For example, a premix of CuSO4 and a ligand like THPTA (1:2 molar ratio) can be prepared.
-
Add the copper catalyst to the reaction mixture to a final concentration of 1-5 mol%.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
The product can be purified by appropriate chromatographic techniques.
Mandatory Visualizations
Chemical Structure of this compound
Caption: Molecular components of this compound.
PROTAC Synthesis Workflow
Caption: A generalized workflow for PROTAC synthesis.
Signaling Pathway of PROTAC Action
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. targetmol.cn [targetmol.cn]
- 6. benchchem.com [benchchem.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
An In-Depth Technical Guide to Azide-PEG9-amido-C16-Boc: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azide-PEG9-amido-C16-Boc, a heterobifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides insights into its application in experimental workflows, and includes schematic diagrams to illustrate key processes.
Core Chemical Identity and Structure
This compound, systematically named 17-(Azide-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester, is a molecule designed with distinct functional ends to facilitate the conjugation of different molecular entities.[1] It incorporates a polyethylene (B3416737) glycol (PEG) spacer, a long alkyl chain, an azide (B81097) group for "click chemistry," and a Boc-protected carboxylic acid.
The chemical structure is as follows:
Caption: Chemical structure of this compound.
Physicochemical and Biological Properties
This linker is characterized by its specific molecular weight and formula, which are crucial for experimental design and analysis. Its role as an alkyl/ether-based PROTAC linker underscores its utility in connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1]
Table 1: Quantitative Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 835.1 g/mol | [1] |
| Molecular Formula | C42H82N4O12 | [1] |
| Purity | ≥92% | [1] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |
| Solubility | Soluble in DMSO and other organic solvents | Inferred from the structure and general knowledge of PEGylated compounds |
| Storage Conditions | Store at -20°C for long-term stability | [1] |
Role in PROTAC Development and Targeted Protein Degradation
This compound is a key building block in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This linker connects the two active domains of a PROTAC: the warhead that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase.
The logical workflow for utilizing this linker in PROTAC synthesis and inducing targeted protein degradation is outlined below.
Caption: Logical workflow for PROTAC synthesis and action.
Experimental Protocols: Synthesis and Conjugation
The azide group on this compound allows for its conjugation to molecules containing an alkyne or a strained alkyne group through "click chemistry." This reaction is highly efficient and specific, making it ideal for bioconjugation. The two primary methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for conjugating this compound to an alkyne-modified target protein ligand.
Materials:
-
This compound
-
Alkyne-modified target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic solvent (e.g., DMSO)
Procedure:
-
Dissolve this compound and the alkyne-modified ligand in a minimal amount of organic solvent, then dilute with the reaction buffer.
-
Prepare a stock solution of the copper catalyst by mixing CuSO4 and THPTA in the reaction buffer.
-
Add the copper catalyst solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Purify the resulting conjugate using chromatography (e.g., size-exclusion or reverse-phase).
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for reactions in biological systems where copper toxicity is a concern. It requires the target ligand to be modified with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO)-modified target protein ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic solvent (e.g., DMSO)
Procedure:
-
Dissolve this compound and the strained alkyne-modified ligand in a minimal amount of organic solvent, then dilute with the reaction buffer.
-
Mix the solutions of the azide and the strained alkyne.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the conjugate using an appropriate chromatographic method.
The experimental workflow for a typical bioconjugation reaction using click chemistry is depicted below.
Caption: Experimental workflow for bioconjugation via click chemistry.
Signaling Pathways in Targeted Protein Degradation
The overarching signaling pathway initiated by a PROTAC involves the ubiquitin-proteasome system. This is not a classical signaling cascade but rather a targeted degradation pathway.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a PEG spacer for improved physicochemical properties and functional groups for efficient and specific conjugation, makes it an excellent choice for the synthesis of complex biomolecules, particularly PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this linker in the development of next-generation targeted therapies.
References
Azide-PEG9-amido-C16-Boc mechanism of action in PROTACs
An In-depth Technical Guide to Azide-PEG9-amido-C16-Boc in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1] The success of a PROTAC is critically dependent on the chemical linker that connects the POI-binding ligand to the E3 ubiquitin ligase recruiter. This guide provides a detailed examination of This compound , a heterobifunctional linker building block designed to offer a sophisticated balance of physicochemical properties. We will dissect its constituent parts, outline its role in the PROTAC mechanism of action, provide detailed experimental protocols for its application and evaluation, and present a framework for interpreting the data generated.
Core Concepts: The PROTAC Mechanism of Action
A PROTAC is a heterobifunctional molecule comprising three key components: a ligand for the target POI, a ligand for an E3 ubiquitin ligase, and a chemical linker.[1] By simultaneously binding the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for recognition and subsequent degradation by the 26S proteasome.[2] The PROTAC is then released and can act catalytically to induce the degradation of multiple POI molecules.[2]
The linker is not a passive spacer but an active contributor, influencing the stability of the ternary complex, cell permeability, solubility, and overall degradation efficiency.[3]
Dissecting the this compound Linker
This linker is a sophisticated, multi-component tool designed for modular PROTAC synthesis. Its name reveals its structure and function: Azide (B81097) (a reactive handle), PEG9 (a hydrophilicity modifier), amido-C16 (a long, hydrophobic spacer), and Boc (a protecting group). It is classified as an alkyl/ether-based PROTAC linker.[4]
-
Azide (N₃) Group : This functional group is a key component for "click chemistry."[5] It allows for the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[] This enables researchers to modularly "click" the linker onto a POI or E3 ligase ligand that has been functionalized with a corresponding alkyne, streamlining the synthesis of PROTAC libraries.[3]
-
Polyethylene Glycol (PEG9) : The nine repeating ethylene (B1197577) glycol units impart hydrophilicity and flexibility.[7]
-
Solubility : PEG chains are one of the most common motifs in PROTAC linkers, primarily used to increase the aqueous solubility of the often large and lipophilic final PROTAC molecule.[8][9]
-
Flexibility : The flexible nature of PEG can help the PROTAC adopt multiple conformations, increasing the probability of forming a productive ternary complex.[3]
-
-
Amido-C16 (Alkyl Chain) : This component consists of a 16-carbon alkyl chain connected via an amide bond.
-
Permeability : Long alkyl chains are hydrophobic and can enhance cell membrane permeability by reducing the molecule's topological polar surface area (TPSA).[] This is crucial for reaching intracellular targets.
-
Length : The length of the linker is a critical parameter for degradation efficiency. The C16 chain provides significant length, which may be required to span the distance between the binding pockets of the POI and the E3 ligase.[3]
-
Hybrid Nature : The combination of a PEG segment and a long alkyl chain creates a linker that balances the opposing needs of aqueous solubility and membrane permeability.[3][]
-
-
Boc (tert-butyloxycarbonyl) Group : This is one of the most common acid-labile protecting groups for amines in organic synthesis.[2] Its presence indicates that the other end of the linker terminates in a protected amine. This allows for sequential synthesis; for instance, the azide end can be reacted first, followed by deprotection of the Boc group (typically with an acid like trifluoroacetic acid) to reveal the amine, which can then be coupled to the second ligand via an amide bond.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of Ether-Based Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened up new frontiers in therapeutic intervention, enabling the selective elimination of disease-causing proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. Among the various linker types, ether-based linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) motifs, have emerged as a cornerstone in the design of effective protein degraders. This technical guide provides an in-depth exploration of the role of ether-based linkers, summarizing key data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.
The Multifaceted Influence of Ether-Based Linkers
Ether-based linkers are more than just passive spacers; they play a crucial role in dictating the overall efficacy and drug-like properties of a PROTAC. Their impact can be categorized into several key areas:
-
Physicochemical Properties: The inclusion of ether or PEG chains significantly influences the solubility and permeability of PROTACs.[1] Generally, these linkers enhance hydrophilicity, which can improve aqueous solubility, a common challenge for these large molecules that often fall outside of traditional "rule of five" guidelines.[2][3] However, this increased polarity can sometimes negatively impact cell permeability.[4] The "chameleon effect" has been proposed, where flexible ether-based linkers may adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane to facilitate passage, and a more extended, polar conformation in the aqueous cytoplasm.[1][4]
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] An optimal linker length is required to span the distance between the two proteins without inducing steric clashes.[6] Ether-based linkers, with their inherent flexibility, allow the PROTAC to adopt multiple conformations, increasing the probability of achieving a favorable orientation for ubiquitin transfer.[1]
-
Degradation Efficacy: The properties of the linker directly impact the degradation potency (DC50) and maximal degradation (Dmax) of the PROTAC.[6] As illustrated in the tables below, variations in the length and composition of ether-based linkers can lead to significant changes in degradation efficiency for the same target and E3 ligase pair.
Quantitative Data on Ether-Linked PROTACs
The following tables summarize key quantitative data for a selection of PROTACs featuring ether-based linkers, providing a comparative overview of their physicochemical properties and degradation performance.
Table 1: Physicochemical Properties of Representative Ether-Linked PROTACs
| PROTAC Name/Identifier | Target Protein | E3 Ligase | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Reference |
| ARV-110 | Androgen Receptor | VHL | 958 | 4.8 | 146 | [2] |
| MZ1 | BRD4 | VHL | >1000 | - | >200 | [7] |
| dBET1 | BRD4 | CRBN | 785 | - | 194 | [7] |
| PROTAC 6e (unoptimized) | BTK | CRBN | - | - | - | [5] |
| PROTAC 3e (optimized) | BTK | CRBN | - | - | - | [5] |
Table 2: Degradation Efficacy of Ether-Linked PROTACs Targeting Various Proteins
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether Linker (21 atoms) | TBK1 | - | 3 | 96 | [6] |
| Alkyl/Ether Linker (29 atoms) | TBK1 | - | 292 | 76 | [6] |
| RC-3 | BTK | Mino | <10 | >85 | [8] |
| NC-1 | BTK | Mino | 2.2 | 97 | [8] |
| IR-2 | BTK | Mino | <10 | >85 | [8] |
| dBET1 | BRD4 | - | ~500 | - | [9] |
| dBET23 | BRD4 | - | ~50 | - | [9] |
| dBET57 | BRD4 | - | ~500 | - | [9] |
| Compound 34 | BRD4 | MDA-MB-231 | 60 | - | [10] |
| Compound 37 | BRD4 | MDA-MB-231 | 62 | - | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of targeted protein degradation. The following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC mechanism of action and key experimental workflows.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: TR-FRET Assay Workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful development and evaluation of PROTACs. The following sections provide step-by-step methodologies for key assays.
Synthesis of Ether-Based Linkers
The synthesis of PROTACs with ether-based linkers is often achieved through a modular approach, allowing for the convergent assembly of the final molecule. A common strategy involves the use of commercially available bifunctional PEG linkers or the custom synthesis of linkers with varying lengths and compositions.
Representative Synthesis of a PEG-based Linker:
A common method involves the sequential alkylation of a diol. For instance, a diol can be mono-O-alkylated with a non-symmetric dihaloalkane, followed by capping with another bromide. This allows for the controlled extension of the ether chain.[11]
General Protocol for PROTAC Synthesis via Amide Bond Formation: [12]
This protocol describes the coupling of a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.
Step 1: Amide Coupling
-
Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized PEG linker (e.g., Amine-PEGn-Boc, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
Step 2: Deprotection
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (e.g., 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Step 3: Final Amide Coupling
-
Follow the procedure outlined in Step 1, using the deprotected amine from Step 2 and the final carboxylic acid-functionalized component.
-
Purify the final PROTAC product by preparative HPLC.
Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[6]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC of interest (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a concentration range of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or similar assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[6]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a robust, high-throughput assay to quantify the formation of the ternary complex in vitro.[7][11]
Materials:
-
Tagged protein of interest (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., His-tagged CRBN/DDB1)
-
PROTAC of interest
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor antibody (e.g., AF488-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged POI, tagged E3 ligase, and the donor and acceptor antibodies at their optimal concentrations (determined through titration experiments).
-
Assay Plate Setup: In a microplate, add the assay components in a specific order. For example, add the tagged POI, followed by the PROTAC dilutions, and then the tagged E3 ligase.
-
Antibody Addition: Add the donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 180 minutes) to allow for ternary complex formation and antibody binding.
-
Signal Reading: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., 490 nm for acceptor and 520 nm for donor).
-
Data Analysis: Calculate the TR-FRET ratio (e.g., 520 nm emission / 490 nm emission). A bell-shaped dose-response curve is typically observed, from which parameters like the ternary complex formation EC50 can be determined. The decrease in signal at high PROTAC concentrations is known as the "hook effect."
Conclusion
Ether-based linkers are a versatile and indispensable tool in the design of potent and effective PROTACs. Their ability to modulate physicochemical properties, facilitate the formation of a productive ternary complex, and ultimately drive efficient protein degradation underscores their critical role in the TPD field. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers, providing a foundation for the rational design and rigorous evaluation of the next generation of protein degraders. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the strategic design of linkers will undoubtedly remain a key determinant of therapeutic success.
References
- 1. researchgate.net [researchgate.net]
- 2. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Technical Guide to PROTAC Technology and Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology: A Paradigm Shift in Targeted Therapeutics
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional occupancy-based inhibition to a catalytic-like degradation of target proteins.[1][2] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS), offering a powerful tool to eliminate disease-causing proteins.[3][4] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][7] This event-driven pharmacology allows for substoichiometric, catalytic activity, where a single PROTAC molecule can induce the degradation of multiple target protein molecules.[2][8]
The PROTAC technology offers several advantages over conventional small molecule inhibitors. It can target proteins previously considered "undruggable" by engaging binding pockets that are not catalytically active.[3][9] Furthermore, PROTACs can overcome drug resistance mechanisms that arise from mutations in the target protein's active site.[8] The catalytic nature of PROTACs often translates to high potency at low concentrations, potentially reducing off-target effects.[2]
The PROTAC Signaling Pathway
The mechanism of action of a PROTAC involves a series of orchestrated molecular events, as depicted in the signaling pathway below.
Caption: PROTAC-mediated protein degradation pathway.
The Crucial Role of the Linker in PROTAC Design
The linker, far from being a simple spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[6][10] Its length, composition, and attachment points to the warhead and E3 ligase ligand profoundly influence the formation and stability of the ternary complex.[11][12] An optimally designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination and degradation.[6]
Linker Composition and Properties
Linkers are broadly classified into flexible and rigid categories, with each having distinct advantages and disadvantages.[12]
-
Flexible Linkers: The most common flexible linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains.[12][13]
-
Rigid Linkers: These often incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints.[14] This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[6][14]
-
"Clickable" Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient synthesis of PROTACs with triazole-containing linkers. The resulting triazole ring is metabolically stable and contributes to the rigidity of the linker.[14]
The choice of linker composition significantly impacts the physicochemical properties of the PROTAC, such as solubility, permeability, and metabolic stability. A careful balance of these properties is essential for developing orally bioavailable drugs.[15]
Impact of Linker Length on Degradation Efficiency
The length of the linker is a critical parameter that must be optimized for each PROTAC.[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[4] Conversely, a linker that is too long might lead to an unproductive ternary complex where the lysine (B10760008) residues on the POI are not accessible for ubiquitination.[4] The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[4]
The following tables summarize quantitative data on the impact of linker length and composition on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [16]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of SOS1 [11]
| PROTAC | Linker Length (methylene units) | DC50 (µM) | Dmax (%) |
| 8a | 3 | - | - |
| 8b | 4 | Less Potent | - |
| 8c (ZZ151) | 5 | 15.7 | 100 |
| 8d | 6 | Less Potent | - |
| 8e-g | 7-9 | - | - |
Table 3: Comparison of Reversible and Irreversible Covalent BTK PROTACs [17]
| PROTAC | DC50 (nM) | Dmax (%) |
| NC-1 (non-covalent) | 2.2 | 97 |
Experimental Protocols for PROTAC Evaluation
A systematic evaluation of PROTAC molecules involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action.
Experimental Workflow for PROTAC Evaluation
The following diagram illustrates a typical workflow for the design and evaluation of PROTACs.
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Methodologies
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.[10]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane with TBST.[10]
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[14]
-
Quantify the band intensities using densitometry software.[14]
-
Normalize the target protein levels to the loading control.[14]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[14]
-
Objective: To assess the ability of a PROTAC to induce the formation of a stable ternary complex between the POI and the E3 ligase. This can be evaluated using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or AlphaLISA.[13][18]
Protocol using Isothermal Titration Calorimetry (ITC): [19]
Materials:
-
Purified target protein (POI)
-
Purified E3 ligase
-
PROTAC molecule
-
ITC instrument and corresponding cells and syringes
-
Assay buffer
Procedure:
-
Determine Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC into a solution of the E3 ligase to determine the dissociation constant.
-
PROTAC to POI (KD2): Titrate the PROTAC into a solution of the POI to determine the dissociation constant.
-
-
Determine Ternary Binding Affinity:
-
Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
-
Data Analysis:
-
Analyze the titration data to determine the apparent dissociation constant for the ternary complex formation (KD,ternary).
-
Calculate the cooperativity factor (α = (KD1 * KD2) / (KD,ternary * [E3-POI complex])). An α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
-
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[20][21]
Protocol using an in vitro Ubiquitination Assay Kit (e.g., AlphaLISA-based): [3][21]
Materials:
-
In vitro ubiquitination assay kit containing:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (e.g., Cereblon complex)
-
Tagged target protein (e.g., GST-tagged)
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer
-
-
PROTAC molecule
-
AlphaLISA acceptor and donor beads
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Reaction Setup: In a microplate, combine the E1, E2, E3 ligase, tagged target protein, biotinylated ubiquitin, ATP, and the PROTAC molecule in the assay buffer. Include appropriate controls (e.g., no PROTAC, no E3 ligase).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to occur.
-
Detection:
-
Add AlphaLISA acceptor beads that bind to the tagged target protein (e.g., anti-GST acceptor beads).
-
Add Streptavidin-coated donor beads that bind to the biotinylated ubiquitin.
-
-
Signal Measurement: Incubate the plate in the dark and then read the AlphaScreen signal on a microplate reader. The signal is proportional to the amount of ubiquitinated target protein.
Conclusion
PROTAC technology has opened up new frontiers in drug discovery by enabling the targeted degradation of previously intractable proteins. The success of a PROTAC is intricately linked to the rational design of its linker, which governs the formation of a productive ternary complex and influences the overall drug-like properties of the molecule. A thorough understanding of the structure-activity relationships of the linker, combined with a robust suite of experimental assays, is paramount for the successful development of potent and selective PROTAC-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of PROTAC design and evaluation, ultimately accelerating the translation of this promising technology from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. benchchem.com [benchchem.com]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. benchchem.com [benchchem.com]
- 20. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. bpsbioscience.com [bpsbioscience.com]
Unlocking Targeted Protein Degradation: A Beginner's Guide to Azide-PEG9-amido-C16-Boc in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened a new frontier in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own machinery to eliminate specific proteins. A critical component in the design and synthesis of effective PROTACs is the linker, which connects the target-binding and E3 ligase-recruiting moieties. This technical guide provides an in-depth exploration of a versatile and widely used linker, Azide-PEG9-amido-C16-Boc, for those embarking on research in this exciting field.
Core Concepts: Deconstructing this compound
This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs.[1][2][3][4] Its structure can be broken down into four key functional components, each with a specific role in the construction of a PROTAC molecule:
-
Azide (B81097) Group (N3): This functional group is a key player in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][5] The azide group readily reacts with an alkyne-modified molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. This allows for the covalent attachment of a target-binding ligand or an E3 ligase ligand.
-
Polyethylene Glycol (PEG) Linker (PEG9): The PEG portion of the molecule consists of nine repeating ethylene (B1197577) glycol units. This hydrophilic chain offers several advantages in drug design. It can improve the solubility and pharmacokinetic properties of the final PROTAC molecule, potentially increasing its half-life and reducing non-specific binding. The length of the PEG linker is also a critical parameter in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Amido-C16 Linker: This component consists of a 16-carbon alkyl chain connected via an amide bond. The long alkyl chain provides spacing and can influence the lipophilicity of the PROTAC, which can be important for cell permeability. The amide bond provides structural rigidity.
-
Boc Protecting Group (tert-Butoxycarbonyl): The Boc group is a commonly used protecting group for amines in organic synthesis. It masks the reactivity of an amine group on one end of the linker during the synthesis of the PROTAC. The Boc group can be easily removed under acidic conditions to reveal the free amine, which can then be coupled to another molecule, such as a carboxylic acid on a target-binding ligand or an E3 ligase ligand.
Physicochemical Properties of this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C42H82N4O12 | [3] |
| Molecular Weight | 835.12 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | |
| Storage | Store at -20°C for long-term stability | [3] |
Illustrative Application: Synthesis of a Hypothetical KRAS G12C Targeting PROTAC
To illustrate the utility of this compound, we will outline a hypothetical workflow for the synthesis of a PROTAC designed to target the oncogenic KRAS G12C mutant protein for degradation. This PROTAC will utilize a covalent KRAS G12C inhibitor, such as an analogue of MRTX849, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Caption: A logical workflow for the synthesis of a hypothetical KRAS G12C targeting PROTAC.
Experimental Protocols
Synthesis of the PROTAC (Illustrative Example)
This protocol describes the key steps in the synthesis of a hypothetical KRAS G12C-targeting PROTAC using this compound.
Step 1: Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
-
Dissolve the alkyne-modified KRAS G12C inhibitor (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as a mixture of tert-butanol (B103910) and water (1:1).
-
To this solution, add a freshly prepared solution of sodium ascorbate (B8700270) (0.5 equivalents) in water.
-
Add a solution of copper(II) sulfate (B86663) pentahydrate (0.1 equivalents) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica (B1680970) gel.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is often used in the next step without further purification.
Step 3: Amide Coupling
-
Dissolve the deprotected intermediate from Step 2 and the VHL ligand with a carboxylic acid handle (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.5 equivalents) and a base such as diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Evaluation of PROTAC Activity: Western Blot for KRAS G12C Degradation
This protocol outlines a general procedure to assess the ability of the synthesized PROTAC to induce the degradation of KRAS G12C in a cancer cell line.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2, NCI-H358)
-
Cell culture medium and supplements
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-KRAS G12C, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed the KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KRAS G12C antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the KRAS G12C band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of KRAS G12C degradation relative to the vehicle-treated control.
-
Signaling Pathway: PROTAC-Mediated Degradation of KRAS G12C
The synthesized PROTAC is designed to induce the degradation of KRAS G12C, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: PROTAC-mediated degradation of KRAS G12C and its impact on downstream signaling pathways.
Conclusion
This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its modular design, incorporating an azide for click chemistry, a PEG linker for improved properties, a long alkyl chain for spacing, and a Boc-protected amine for controlled synthesis, makes it an ideal building block for the construction of novel PROTACs. By understanding the core concepts and experimental workflows associated with this linker, scientists can accelerate their drug discovery efforts and contribute to the development of new therapies for a wide range of diseases.
References
An In-depth Technical Guide to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry: A Revolution in Bioconjugation
Click chemistry, a concept first introduced by K.B. Sharpless, has transformed the landscape of bioconjugation by offering a suite of reactions that are rapid, selective, and high-yielding.[1][2] These reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological environments without interfering with native biochemical processes.[3] This technical guide provides an in-depth exploration of the core principles of click chemistry, focusing on the two most prominent reactions—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and their applications in research and drug development.
Core Principles and Reaction Mechanisms
The foundation of the most utilized click chemistry reactions is the [3+2] cycloaddition between an azide (B81097) and an alkyne, which forms a stable triazole linkage.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of click chemistry, involving the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[4][5] This reaction is known for its exceptional reliability, high yields, and the formation of a single 1,4-disubstituted triazole regioisomer.[5][6] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[7] The addition of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), protects the copper(I) from oxidation and can accelerate the reaction.[8]
Despite its efficiency, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[1][9] However, the development of copper-chelating ligands has helped to mitigate these toxic effects, expanding the utility of CuAAC in biological systems.[1][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns of CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative.[11][12] SPAAC utilizes a strained cyclooctyne (B158145), which possesses significant ring strain. This inherent strain is released upon reaction with an azide, providing the thermodynamic driving force for the cycloaddition to proceed without the need for a catalyst.[11][12] This makes SPAAC highly suitable for bioconjugation in living cells and whole organisms.[13]
The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained structures leading to faster kinetics.[11] A variety of cyclooctynes have been developed, each with different reactivity, stability, and hydrophobicity profiles, allowing researchers to choose the optimal reagent for their specific application.[12]
Quantitative Data for Click Chemistry Reactions
The selection of a click chemistry reaction and the specific reagents often depends on quantitative parameters such as reaction kinetics, quantum yields of fluorescent probes, and achievable reaction yields. The following tables summarize key quantitative data to aid in the selection process.
Table 1: Second-Order Rate Constants for Common SPAAC Cyclooctynes
The rate of a SPAAC reaction is a critical parameter, especially for applications in living systems where low concentrations of reactants are often used. The second-order rate constant (k₂) is a measure of the intrinsic reactivity of a given cyclooctyne with an azide.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [11] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [11] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [11] |
| DIFO | Benzyl Azide | ~0.3 | [11] |
| BARAC | Benzyl Azide | ~0.1 | [14] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide.
Table 2: Quantum Yields of Common Click-Compatible Fluorophores
The quantum yield (Φ) of a fluorophore is a measure of its fluorescence efficiency. A higher quantum yield indicates a brighter fluorophore, which is crucial for imaging applications.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference(s) |
| Fluorescein (FAM) Azide | 492 | 517 | 0.9 | [15] |
| Tetramethylrhodamine (TAMRA) Azide | 544 | 576 | 0.1 | [15] |
| Sulforhodamine 101 (Texas Red®) Azide | 584 | 603 | ~0.9 | [2] |
| Alexa Fluor 488 Azide | 495 | 519 | 0.92 | [16] |
| Alexa Fluor 555 Azide | 555 | 565 | 0.1 | [16] |
| Alexa Fluor 647 Azide | 650 | 668 | 0.33 | [16] |
| Cyanine3 (Cy3) Azide | 550 | 570 | ~0.15 | [2] |
| Cyanine5 (Cy5) Azide | 649 | 670 | ~0.2 | [12] |
Note: Quantum yields can be influenced by the local environment, including solvent, pH, and conjugation to a biomolecule.
Table 3: Reported Yields for Bioconjugation Reactions
The efficiency of a bioconjugation reaction is often reported as the percentage yield of the final conjugate.
| Application | Click Reaction | Biomolecule | Reagents | Reported Yield (%) | Reference(s) |
| Antibody-Drug Conjugation | SPAAC | Antibody | DBCO-Drug | High | [17] |
| Oligonucleotide Labeling | CuAAC | DNA | Alkyne-DNA + Azide-Dye | Near-quantitative | [18] |
| Protein Labeling | CuAAC | Protein | Alkyne-Protein + Azide-Biotin | High | [19] |
| Cell Surface Labeling | SPAAC | Glycans | Azido-sugar + DBCO-Fluorophore | Efficient | [20] |
| Surface Functionalization | CuAAC | Gold Surface | Azide-SAM + Alkyne-Molecule | High | [21] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for common click chemistry applications.
Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein
This protocol describes the general procedure for labeling a protein containing a terminal alkyne with an azide-functionalized molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)
-
Azide-containing molecule (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride (1 M stock in water, optional)
-
Desalting column or dialysis tubing for purification
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in PBS.
-
Add the azide-containing molecule to the protein solution to a final concentration of 10-50 molar equivalents relative to the protein.
-
Prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stocks in a 1:5 molar ratio. Let the mixture stand for 5 minutes at room temperature.
-
Add the copper-THPTA catalyst to the protein-azide mixture to a final copper concentration of 0.1-1 mM.
-
(Optional) Add aminoguanidine to a final concentration of 10 mM to scavenge reactive oxygen species.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Purify the labeled protein from excess reagents using a desalting column or dialysis.
Protocol 2: SPAAC Labeling of Cell Surface Glycans
This protocol outlines the metabolic labeling of cell surface glycans with an azido-sugar, followed by fluorescent labeling using a DBCO-functionalized dye.
Materials:
-
Mammalian cells in culture
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) (10 mM stock in DMSO)
-
DBCO-functionalized fluorescent dye (1 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
-
SPAAC Reaction:
-
Wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz.
-
Dilute the DBCO-functionalized fluorescent dye in pre-warmed cell culture medium to a final concentration of 10-50 µM.
-
Add the dye solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells three times with warm PBS to remove excess dye.
-
Add fresh imaging medium to the cells.
-
Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter set.[20]
-
Visualization of Experimental Workflows and Signaling Pathways
Graphviz diagrams can be used to visualize complex experimental workflows and signaling pathways where click chemistry is a key enabling technology.
Workflow for Studying Protein Palmitoylation using Click Chemistry
The following diagram illustrates the experimental workflow for studying protein palmitoylation, such as that of the Ras oncoprotein, using a clickable fatty acid analog.[9][11][22]
Caption: Workflow for the analysis of protein palmitoylation using click chemistry.
Signaling Pathway: Elucidating Ras Trafficking and Localization
Click chemistry has been instrumental in studying the dynamic process of Ras palmitoylation, which is crucial for its proper localization to the plasma membrane and subsequent signaling activity. The diagram below illustrates how click chemistry can be used to track Ras through its processing and trafficking pathway.
References
- 1. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. youtube.com [youtube.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. [1108.6173] Quantum yield optimized fluorophores for site-specific labeling and super-resolution imaging [arxiv.org]
- 8. Efficient and rapid cell surface functionalization: a sub-minute selenol-yne click reaction for bioconjugation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Chemical approaches for profiling dynamic palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A unique approach toward near-infrared fluorescent probes for bioimaging with remarkably enhanced contrast - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04014K [pubs.rsc.org]
- 13. setabiomedicals.com [setabiomedicals.com]
- 14. A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology. | Semantic Scholar [semanticscholar.org]
- 15. interchim.fr [interchim.fr]
- 16. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry in Detecting Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Click Chemistry in Detecting Protein Modification | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Safety and Handling of Azide-PEG9-amido-C16-Boc
This guide provides comprehensive safety and handling information for Azide-PEG9-amido-C16-Boc, a PROTAC (Proteolysis Targeting Chimera) linker used in scientific research and drug development. The information presented is compiled from available safety data sheets of structurally similar compounds and general chemical safety principles.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The data herein is largely extrapolated from the SDS for the closely related analogue, Azide-PEG9-amido-C12-Boc, and should be used as a guideline.[1] Researchers are advised to handle this chemical with caution and adhere to all institutional and regulatory safety protocols.
Chemical Identification and Properties
This compound is an alkyl/ether-based PROTAC linker utilized in the synthesis of PROTAC molecules.[2][3] It features an azide (B81097) group, making it a reagent for click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5][6]
Hazard Identification and Classification
While no specific hazard classification is available for this compound, the presence of an azide functional group warrants careful handling due to the potential for instability, especially with heat, friction, or shock. Organic azides are a class of compounds that can be explosive. The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic conditions but can be cleaved by strong acids.[7]
Quantitative Safety Data Summary
| Parameter | Value | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Eye Damage/Irritation | No data available | [1] |
| Respiratory or Skin Sensitization | No data available | [1] |
| Germ Cell Mutagenicity | No data available | [1] |
| Carcinogenicity | No data available | [1] |
| Reproductive Toxicity | No data available | [1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and safety of this compound.
Storage Conditions
| Format | Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
This data is based on information for this compound.[2]
Personal Protective Equipment (PPE) and Engineering Controls
| Control | Specification |
| Engineering Controls | Handle in a well-ventilated place. Ensure adequate ventilation. Set up emergency exits and a risk-elimination area.[1] |
| Eye/Face Protection | Use safety glasses with side-shields or goggles. |
| Skin Protection | Wear chemical-impermeable gloves and suitable protective clothing to prevent skin contact.[1] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. |
Experimental Protocols and Procedures
General Handling Workflow
The following diagram illustrates the general workflow for safely handling this compound from receipt to disposal.
First Aid Measures
In case of exposure, follow these first aid protocols based on the SDS for a similar compound.[1]
| Exposure Route | First Aid Protocol |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor. |
Spill and Leak Procedures
A spill of this compound should be handled promptly and safely.
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: The presence of the azide group may pose an explosion risk when heated. Decomposition may produce toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO2).
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Disposal Method: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]
-
Contaminated Packaging: Dispose of as unused product.
-
Environmental Precautions: Discharge into the environment must be avoided.[1] Do not let the chemical enter drains.[1]
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any work with this compound begins. Always consult the most current safety data and institutional guidelines.
References
In-Depth Technical Guide: Storage and Stability of Azide-PEG9-amido-C16-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and handling of Azide-PEG9-amido-C16-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery constructs. Understanding the stability profile of this linker is critical for ensuring the integrity, reproducibility, and efficacy of the final therapeutic or research molecule.
Recommended Storage and Handling
Proper storage is paramount to maintain the chemical integrity of this compound. The following conditions are recommended based on supplier data and the chemical nature of the molecule.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Store in a tightly sealed, desiccated container to prevent moisture uptake. Protect from light. |
| In Solvent | -80°C | Up to 1 year[1] | Use anhydrous, aprotic solvents such as DMSO or DMF. Aliquot to avoid repeated freeze-thaw cycles. |
Handling Precautions:
-
Azide (B81097) Moiety : Organic azides are energetic compounds and can be sensitive to heat, shock, and friction. While the high carbon-to-nitrogen ratio in this molecule suggests relatively good stability, it is prudent to avoid excessive heating and mechanical stress.[2][3] Do not use metal spatulas for handling the solid material to prevent the formation of potentially explosive heavy metal azides.[3]
-
Moisture and Air : The amide and Boc protecting group are susceptible to hydrolysis, especially under acidic or basic conditions. The PEG chain can be prone to oxidation. Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible and use anhydrous solvents.
Potential Degradation Pathways
The structure of this compound contains several functional groups that are susceptible to degradation under certain conditions. The primary degradation pathways are illustrated below and include hydrolysis of the Boc group and amide bond, degradation of the PEG linker, and decomposition of the azide terminus.
Boc Group Hydrolysis
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is notably labile under acidic conditions.[4] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily cleave the Boc group to yield the corresponding primary amine. Thermal deprotection of Boc groups is also possible at elevated temperatures.[5]
Amide Bond Hydrolysis
The amido linkage is generally stable but can be hydrolyzed under strongly acidic or basic conditions, particularly at elevated temperatures. This would lead to the cleavage of the C16 lipid tail from the PEG linker.
PEG Linker Degradation
Polyethylene (B3416737) glycol (PEG) linkers can undergo oxidative degradation, especially in the presence of transition metal ions and oxygen. This can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. While generally stable to hydrolysis, the ether linkages can be cleaved under very harsh acidic conditions.
Azide Group Decomposition
Organic azides can decompose upon exposure to heat or UV light, typically through the loss of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate.[1] This intermediate can then undergo various reactions, leading to a heterogeneous mixture of degradation products. The thermal stability of organic azides is influenced by their molecular structure, with a higher carbon-to-nitrogen ratio generally correlating with greater stability.[2]
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve forced degradation studies under various stress conditions, followed by analysis using stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[6]
a) Acid and Base Hydrolysis:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, mix the stock solution with 0.1 M hydrochloric acid.
-
For base hydrolysis, mix the stock solution with 0.1 M sodium hydroxide.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by HPLC-MS to determine the extent of degradation.
b) Thermal Degradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Incubate the solution at an elevated temperature (e.g., 80°C) in the dark.
-
Collect samples at various time points and analyze by HPLC-MS.
-
For solid-state thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to determine the decomposition temperature.[7]
c) Photostability:
-
Expose a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2][8]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples by HPLC-MS.
d) Oxidative Degradation:
-
Prepare a solution of the compound and treat it with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature and collect samples over time.
-
Analyze the samples by HPLC-MS.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating the intact parent compound from its degradation products.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS):
-
Column: A reverse-phase C18 or C8 column is generally suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol (B129727) with a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) is a good starting point.
-
Detection: A UV detector can be used for quantification, while a mass spectrometer (e.g., ESI-QTOF or Orbitrap) is essential for the identification of degradation products by accurate mass measurement and fragmentation analysis.[9][10]
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR can be invaluable for the structural elucidation of major degradation products isolated by preparative HPLC.[11][] The disappearance of the characteristic singlet for the nine protons of the tert-butyl group in ¹H NMR is a clear indicator of Boc group cleavage.[11]
Summary of Stability Profile and Recommendations
The stability of this compound is dictated by the interplay of its functional groups. The Boc group is the most sensitive moiety, being susceptible to acidic conditions and, to a lesser extent, heat. The azide group requires care in handling to avoid thermal or photochemical decomposition. The PEG chain and amide bond are relatively stable under typical laboratory conditions but can be degraded by oxidative stress and harsh hydrolytic conditions, respectively.
For researchers, scientists, and drug development professionals, it is imperative to:
-
Adhere strictly to the recommended storage conditions.
-
Handle the compound with appropriate precautions, especially concerning heat, light, and acidic environments.
-
Perform thorough stability testing on any formulation containing this linker to ensure the final product's quality, safety, and efficacy.
-
Utilize validated stability-indicating analytical methods to monitor the integrity of the molecule throughout its lifecycle.
By understanding and controlling the factors that affect the stability of this compound, its successful application in the development of next-generation therapeutics and research tools can be ensured.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ijper.org [ijper.org]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Azide-PEG9-amido-C16-Boc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
This technical guide provides an in-depth overview of the chemical properties and applications of Azide-PEG9-amido-C16-Boc, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Molecular Data
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C42H82N4O12[1] |
| Molecular Weight | 835.12 g/mol [1] |
| Class | Alkyl/ether-based PROTAC linker[1][2] |
Role in PROTAC Synthesis and Mechanism of Action
This compound serves as a versatile linker for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker; one ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The azide (B81097) group on the linker allows for its conjugation to one of the ligands, typically through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), which are forms of "click chemistry".[1]
The general mechanism of action for a PROTAC synthesized using a linker like this compound is illustrated in the signaling pathway diagram below.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Experimental Protocols: A General Overview
While specific, detailed experimental protocols are highly dependent on the particular target protein and E3 ligase, the following outlines a general workflow for the use of this compound in the synthesis and application of a PROTAC.
A. PROTAC Synthesis via Click Chemistry
-
Ligand Functionalization: One of the two ligands (either for the target protein or the E3 ligase) must be functionalized with an alkyne group to react with the azide group of the linker.
-
Click Chemistry Reaction: The alkyne-functionalized ligand is reacted with this compound in the presence of a copper(I) catalyst for CuAAC.
-
Purification: The resulting azide-linker-ligand conjugate is purified using standard chromatographic techniques such as HPLC.
-
Boc Deprotection: The Boc protecting group is removed from the other end of the linker under acidic conditions to reveal a reactive amine.
-
Second Ligand Conjugation: The second ligand, which should have a reactive carboxylic acid or other suitable functional group, is then conjugated to the newly exposed amine on the linker, forming the final PROTAC molecule.
-
Final Purification: The final PROTAC construct is purified to a high degree of homogeneity.
The logical workflow for PROTAC synthesis is depicted in the diagram below.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
B. In Vitro Evaluation of PROTAC Activity
-
Cell Culture: Grow the target cell line that expresses the protein of interest.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC.
-
Western Blotting: After a suitable incubation period, lyse the cells and perform a Western blot analysis to quantify the levels of the target protein. A successful PROTAC will show a dose-dependent decrease in the target protein levels.
-
Cytotoxicity Assays: Perform assays such as MTT or CellTiter-Glo to determine the effect of the PROTAC on cell viability.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Azide-PEG9-amido-C16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Azide-PEG9-amido-C16-Boc, a long-chain, flexible linker. This linker incorporates a polyethylene (B3416737) glycol (PEG) chain to enhance hydrophilicity and an extended alkyl chain, offering significant spatial separation between the two ligands.[2][3] The terminal azide (B81097) group allows for efficient final assembly of the PROTAC via "click chemistry," a highly reliable and versatile conjugation method.[3][5] The Boc-protected amine on the other end of the linker enables a modular, step-wise synthesis.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a modular approach. This involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand. The use of a Boc protecting group and an azide handle allows for orthogonal chemical steps, simplifying the synthesis and purification process.
Caption: General experimental workflow for PROTAC synthesis.
Detailed Experimental Protocols
Protocol 1: Amide Coupling of E3 Ligase Ligand with this compound
This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with the Boc-protected amine of the linker.
Materials and Reagents:
-
E3 Ligase Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 Ligand-Linker-Boc intermediate.
Protocol 2: Boc Deprotection of the Linker
This protocol details the removal of the Boc protecting group to reveal the terminal amine for subsequent coupling.
Materials and Reagents:
-
E3 Ligand-Linker-Boc intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware
Procedure:
-
Dissolve the E3 Ligand-Linker-Boc intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (E3 Ligand-Linker-NH2) is often used in the next step without further purification.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to couple the azide-functionalized intermediate with an alkyne-modified POI ligand.
Materials and Reagents:
-
E3 Ligand-Linker-Azide (from Protocol 2, assuming the initial linker had the azide) (1.0 eq)
-
POI Ligand-Alkyne (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Dissolve the E3 Ligand-Linker-Azide and POI Ligand-Alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Characterization and Data Presentation
The synthesized PROTAC should be characterized by standard analytical techniques such as LC-MS and NMR to confirm its identity and purity. The biological activity is typically assessed by measuring the degradation of the target protein.
Table 1: Physicochemical Properties of a Representative PROTAC
| Property | Value |
| Molecular Weight ( g/mol ) | > 1000 |
| cLogP | > 5 |
| Topological Polar Surface Area (Ų) | > 150 |
| Hydrogen Bond Donors | > 5 |
| Hydrogen Bond Acceptors | > 10 |
Note: These are representative values for a PROTAC with a long PEG and alkyl linker and will vary depending on the specific POI and E3 ligase ligands used.
Table 2: Biological Activity of a Representative PROTAC
| Parameter | Value (nM) |
| DC50 | 10 - 100 |
| Dmax | > 90% |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are dependent on the specific target, cell line, and treatment duration. The values presented are illustrative for a potent PROTAC.
Protocol 4: Quantification of Protein Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of the POI in cultured cells after treatment with the synthesized PROTAC.
Materials and Reagents:
-
Cell line expressing the POI
-
Synthesized PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Caption: Workflow for Western Blot analysis.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, offering a combination of hydrophilicity and significant length to facilitate the formation of a productive ternary complex. The modular synthetic approach, enabled by the orthogonal protecting groups and reactive handles of this linker, allows for the efficient generation and optimization of PROTAC molecules. The detailed protocols provided herein serve as a comprehensive guide for researchers in the field of targeted protein degradation.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azide-PEG9-amido-C16-Boc in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Azide-PEG9-amido-C16-Boc in click chemistry. This versatile bifunctional linker is particularly valuable in the development of Proteolysis Targeting Chimeras (PROTACs), functionalized liposomes, and other bioconjugates.[1][2]
Introduction
This compound is a molecule composed of three key functional domains:
-
An azide (B81097) group (N₃) that serves as a reactive handle for "click" chemistry reactions.
-
A polyethylene glycol (PEG9) spacer that enhances solubility and provides spatial separation between conjugated molecules.
-
A C16 lipid tail with a Boc-protected amine, which imparts lipophilicity and allows for further functionalization after deprotection.
This unique structure makes it an ideal reagent for conjugating molecules to lipid bilayers or for use as a linker in the synthesis of complex biomolecules.[1][3] The primary application of the azide group is in cycloaddition reactions with alkynes, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
Key Applications
-
PROTAC Synthesis: this compound can be used as a linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand in the synthesis of PROTACs.[1][2]
-
Liposome Functionalization: The lipid tail allows for the incorporation of the molecule into the lipid bilayer of liposomes, presenting the azide group on the surface for the attachment of targeting ligands, imaging agents, or other functional molecules.
-
Bioconjugation: This reagent facilitates the covalent attachment of various molecules, including peptides, proteins, and small molecules, through a stable triazole linkage.[5]
Data Presentation: Representative Click Chemistry Reaction Data
While specific quantitative data for reactions involving this compound is not extensively available in the public domain, the following tables provide representative data from similar click chemistry reactions. These values can serve as a benchmark for expected outcomes.
Table 1: Representative Yields for CuAAC Reactions
| Reactants | Catalyst System | Solvent | Yield (%) | Reference |
| Azide-functionalized peptide and alkyne-dye | CuSO₄, Sodium Ascorbate (B8700270), TBTA | DMF | >95% | [5] |
| Azide-functionalized peptide and alkyne-polymer | CuSO₄, Sodium Ascorbate | DMF | 43% | [5] |
| Azido-cholesterol and propargyl-PEG | CuSO₄·5H₂O | N/A | Good | [6] |
| Ethyl azidoacetate and alkyne derivative | Standard CuAAC conditions | N/A | 97% | [7] |
Table 2: Representative Characterization Data for Triazole Products
| Product Type | Analytical Method | Key Observations |
| 1,4-disubstituted 1,2,3-triazole | ¹H NMR | A characteristic singlet peak for the triazole proton typically appears between δ 7.5 and 8.5 ppm.[8][9] |
| 1,4-disubstituted 1,2,3-triazole | ¹³C NMR | The two carbon atoms of the triazole ring typically appear in the range of δ 120-150 ppm.[9] |
| Triazole-containing ionizable lipids | Mass Spectrometry | The molecular ion peak corresponding to the expected mass of the triazole product can be observed, often as [M-H]⁻ or [M+H]⁺.[9][10] |
| Cholesterol-(1,2,3-triazole)-PEG oligomer | FTIR | The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and alkyne stretch (around 3300 cm⁻¹ for terminal alkynes) can indicate the completion of the reaction. The formation of the triazole ring may be observed in the fingerprint region.[6] |
Experimental Protocols
Two primary click chemistry protocols are presented below: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an alkyne-containing molecule using a copper(I) catalyst generated in situ from CuSO₄ and a reducing agent.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., DMSO, DMF, water, or a mixture)
-
Deionized water
-
Nitrogen or Argon gas
-
Purification supplies (e.g., size-exclusion chromatography column, HPLC system)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM solution of THPTA or TBTA in a suitable solvent (THPTA in water, TBTA in DMSO/water).
-
-
Reaction Setup:
-
In a reaction vial, add the this compound solution (e.g., 1 equivalent).
-
Add the alkyne-functionalized molecule solution (e.g., 1-1.2 equivalents).
-
Add the THPTA or TBTA ligand solution (e.g., 5 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution (e.g., 0.1-0.5 equivalents).
-
Degas the mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 equivalents relative to CuSO₄).
-
Seal the reaction vial and allow the reaction to proceed at room temperature for 1-24 hours with stirring. The reaction progress can be monitored by TLC, LC-MS, or HPLC.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified to remove the catalyst and unreacted starting materials.
-
For larger bioconjugates, size-exclusion chromatography is often effective.
-
For smaller molecules, purification by reverse-phase HPLC is recommended.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as mass spectrometry (ESI-MS) and NMR spectroscopy (¹H and ¹³C).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is advantageous for biological applications as it does not require a cytotoxic copper catalyst.[4][11] It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides.
Materials:
-
This compound
-
DBCO-functionalized molecule of interest
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving starting materials if necessary (e.g., DMSO)
-
Purification supplies (e.g., size-exclusion chromatography column, HPLC system)
Procedure:
-
Preparation of Solutions:
-
Dissolve this compound in the reaction buffer to the desired concentration (e.g., 1-10 mM). A small amount of a co-solvent like DMSO may be used to aid dissolution before dilution in the aqueous buffer.
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration.
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound solution (e.g., 1 equivalent) and the DBCO-functionalized molecule solution (e.g., 1-1.5 equivalents).
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) or at 37°C to increase the reaction rate.[12] The progress of the reaction can be monitored by HPLC or LC-MS.
-
-
Purification:
-
Purify the reaction mixture using a method appropriate for the product, such as size-exclusion chromatography or reverse-phase HPLC.
-
-
Characterization:
-
Characterize the final conjugate using mass spectrometry and NMR to confirm its identity and purity.
-
Visualizations
The following diagrams illustrate the chemical reactions and a general experimental workflow for click chemistry using this compound.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionizable Lipids with Triazole Moiety from Click Reaction for LNP-Based mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azide-PEG9-amido-C16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments. This reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage without the need for cytotoxic copper catalysts.[1][2] The driving force for this reaction is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition.[3][4] SPAAC is characterized by its high efficiency, selectivity, and biocompatibility, making it an ideal tool for applications in live-cell imaging, bioconjugation, and targeted drug delivery.[4][5]
Properties and Handling of Azide-PEG9-amido-C16-Boc
This compound is a versatile linker molecule designed for bioconjugation via SPAAC. It features a terminal azide group for reaction with strained alkynes, a polyethylene (B3416737) glycol (PEG9) spacer to enhance solubility and reduce steric hindrance, a C16 alkyl chain, and a Boc-protected amine.[6][7] This trifunctional linker is particularly useful in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₃H₈₃N₅O₁₂ | [6] |
| Reactive Group | Azide (-N₃) | [6][7] |
| Spacer | PEG9 (Polyethylene glycol, 9 units) | [6] |
| Protective Group | Boc (tert-butyloxycarbonyl) | [6] |
| Solubility | Soluble in organic solvents like DMSO and DMF | - |
| Storage | Store at -20°C for long-term stability | [7] |
Key Applications and Experimental Protocols
General Considerations for SPAAC Reactions
Successful SPAAC reactions depend on several factors, including the choice of cyclooctyne, reaction buffer, pH, and temperature. The reaction progress can be monitored by techniques such as UV-Vis spectroscopy, by observing the disappearance of the characteristic absorbance of DBCO at approximately 309 nm.[9]
Table 2: Second-Order Rate Constants for SPAAC Reactions with Various Cyclooctynes
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | - |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [10] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | - |
Table 3: Influence of Reaction Conditions on SPAAC Kinetics
| Parameter | Effect on Reaction Rate | Notes | Reference |
| Buffer | HEPES generally yields higher rates than PBS. | DMEM shows faster kinetics than RPMI for cell-based assays. | [3] |
| pH | Higher pH (up to ~8.5) generally increases the rate. | The effect is less pronounced in HEPES buffer. | [3] |
| Temperature | Increased temperature (e.g., 37°C vs. 25°C) accelerates the reaction. | Consider the thermal stability of biomolecules. | [3] |
| PEG Linker | The presence of a PEG linker can increase reaction rates by reducing steric hindrance. | An enhancement of ~31% has been observed. | [3] |
Boc Deprotection of this compound
Prior to conjugation of a payload to the amine group, the Boc protecting group must be removed. This is typically achieved under acidic conditions.
Protocol 1: Boc Deprotection
-
Dissolution: Dissolve the this compound in a suitable organic solvent (e.g., dichloromethane (B109758) (DCM) or dioxane).
-
Acid Treatment: Add a solution of a strong acid, such as trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or hydrochloric acid in dioxane (e.g., 4 M).
-
Incubation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to confirm the removal of the Boc group.
-
Solvent Removal: Upon completion, remove the acid and solvent under reduced pressure.
-
Purification: The deprotected product can be used directly in the next step or purified if necessary. A simple and environmentally friendly alternative involves heating the Boc-protected amine in water at reflux temperature.[11]
Boc Deprotection Workflow
Application in Antibody-Drug Conjugate (ADC) Development
This protocol outlines the general steps for conjugating a drug to an antibody using the this compound linker.
Protocol 2: ADC Synthesis
-
Antibody Modification: Introduce a strained alkyne (e.g., DBCO) into the antibody through reaction with an NHS-ester derivative of the alkyne (e.g., DBCO-NHS ester).[]
-
Linker-Drug Conjugation: a. Perform Boc deprotection of this compound as described in Protocol 1. b. Conjugate the desired cytotoxic drug to the deprotected amine of the linker.
-
SPAAC Reaction: a. Dissolve the DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). b. Add the azide-linker-drug conjugate to the antibody solution. A molar excess of the linker-drug conjugate is typically used. c. Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.[]
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted components.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.
ADC Synthesis Workflow
Application in Cell Surface Modification
This protocol describes how to modify cell surfaces with a molecule of interest using the this compound linker. This can be useful for attaching imaging agents, targeting ligands, or other functional molecules.
Protocol 3: Cell Surface Labeling
-
Metabolic Labeling (Optional): If the target cells do not naturally present a reactive partner for the linker, they can be metabolically labeled. For instance, cells can be cultured with an azido-sugar to introduce azide groups onto their surface glycans.[5] In this case, the molecule of interest would be functionalized with a strained alkyne.
-
Linker Functionalization: a. Perform Boc deprotection of this compound (Protocol 1). b. Conjugate the molecule of interest (e.g., a fluorescent dye) to the deprotected amine.
-
Cell Preparation: a. Culture cells to the desired confluency. b. Wash the cells with an appropriate buffer (e.g., PBS).
-
SPAAC Labeling: a. Incubate the cells with a strained alkyne-functionalized molecule (if not using metabolic labeling with azides). b. Add the azide-linker-molecule of interest conjugate to the cell culture medium. c. Incubate for 30-120 minutes at 37°C.
-
Washing and Analysis: a. Wash the cells to remove unreacted reagents. b. Analyze the labeled cells using fluorescence microscopy or flow cytometry.
Cell Surface Labeling Workflow
Signaling Pathways and Logical Relationships
The fundamental reaction pathway for SPAAC is a concerted [3+2] cycloaddition between the 1,3-dipole of the azide and the strained alkyne (dipolarophile) to form a stable triazole ring.
SPAAC Reaction Mechanism
Troubleshooting
Table 4: Common Issues and Solutions in SPAAC Reactions
| Issue | Potential Cause | Suggested Solution | Reference |
| Low Reaction Yield | - Suboptimal reaction conditions (pH, buffer, temperature).- Steric hindrance.- Low reactant concentrations. | - Optimize reaction conditions as per Table 3.- Use a longer PEG spacer if steric hindrance is suspected.- Increase the concentration of reactants. | [3] |
| Non-specific Labeling | - Reaction of DBCO with cysteine residues. | - Consider using a different cyclooctyne or blocking free thiols. | - |
| Poor Solubility of Reagents | - Hydrophobicity of the linker or conjugated molecule. | - Use a co-solvent like DMSO (up to 20%).- Ensure adequate PEGylation. | - |
| Incomplete Boc Deprotection | - Insufficient acid concentration or reaction time. | - Increase acid concentration or extend the reaction time.- Monitor the reaction closely. | [11] |
Conclusion
This compound is a highly valuable tool for researchers in drug development and chemical biology. Its trifunctional nature, combined with the efficiency and biocompatibility of SPAAC, enables a wide range of applications, from the synthesis of complex ADCs to the specific labeling of cell surfaces. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this versatile linker in your research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Protocol for Conjugating Azide-PEG9-amido-C16-Boc to a Target Protein Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive protocol for the covalent conjugation of an Azide-PEG9-amido-C16-Boc linker to a target protein ligand. This bifunctional linker is particularly useful in proteomics and drug development, for applications such as PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). The azide (B81097) group serves as a bio-orthogonal handle for subsequent "click chemistry" reactions, while the Boc-protected amine allows for a controlled, two-stage conjugation process.[1][2][3]
The protocol is divided into three main stages:
-
Deprotection of the Linker: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the linker to expose a reactive primary amine.
-
Protein-Linker Conjugation: Covalent attachment of the amine-functionalized linker to available carboxyl groups (Aspartic Acid, Glutamic Acid, or C-terminus) on the target protein using carbodiimide (B86325) chemistry (EDC/NHS).[4][5][6]
-
Purification and Characterization: Isolation and verification of the final protein-linker conjugate.
The described methodology ensures a stable amide bond formation between the protein and the PEG linker, minimizing protein-protein crosslinking by employing a two-step EDC/NHS activation process.[7][8]
Experimental Protocols
Stage 1: Boc Deprotection of this compound Linker
This procedure removes the Boc protecting group from the linker, yielding a primary amine that is ready for conjugation. The most common method involves hydrolysis under acidic conditions using trifluoroacetic acid (TFA).[9][10][11]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound linker in anhydrous DCM at a concentration of approximately 10-20 mg/mL in a round-bottom flask.
-
Add an equal volume of TFA to the solution (e.g., for 5 mL of DCM, add 5 mL of TFA). A common alternative is to use a 25% TFA in DCM solution.[9][12]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.[9][12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[10]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate by adding DCM and evaporating several times.[14]
-
Dissolve the resulting residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate it in vacuo to obtain the deprotected amine-linker, which should be used immediately in the next stage.
Stage 2: Two-Step EDC/NHS Conjugation to Target Protein
This two-step process first activates the carboxyl groups on the target protein using EDC and Sulfo-NHS to form a more stable amine-reactive intermediate, which then reacts with the deprotected linker.[4][7] This method is preferred for molecules containing both amines and carboxyls to minimize unwanted polymerization.[7]
Materials:
-
Target protein with accessible carboxyl groups
-
Deprotected Azide-PEG9-amido-C16-amine linker (from Stage 1)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[7]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine
-
Desalting columns or dialysis tubing (e.g., 10K MWCO)
Procedure: Part A: Activation of Protein Carboxyl Groups
-
Prepare the target protein in ice-cold Activation Buffer (MES, pH 6.0) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer via dialysis or a desalting column.[5]
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. EDC is susceptible to hydrolysis.[7]
-
Add EDC and Sulfo-NHS to the protein solution. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein. These ratios should be optimized for each specific protein.[15]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[4]
Part B: Conjugation with Amine-Linker
-
To remove excess EDC and Sulfo-NHS, immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-8.0).
-
Dissolve the deprotected amine-linker (from Stage 1) in a minimal amount of a water-miscible organic solvent like DMSO and immediately add it to the activated protein solution. A 10- to 50-fold molar excess of the linker over the protein is a common starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes to hydrolyze any remaining active esters.
Stage 3: Purification and Characterization of the Conjugate
Purification is essential to remove unreacted linker, protein, and quenching reagents. Characterization confirms the success of the conjugation.
A. Purification Protocol (Size Exclusion Chromatography) Size Exclusion Chromatography (SEC) is effective at separating the larger protein-linker conjugate from smaller, unreacted molecules.[]
-
Equilibrate an appropriate SEC column (e.g., Sephadex G-25, Superdex 75/200) with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the equilibration buffer, collecting fractions.
-
Monitor the eluate by measuring absorbance at 280 nm (for the protein). The protein-linker conjugate will typically elute in the earlier fractions.
-
Pool the fractions containing the purified conjugate. Alternative methods include ion-exchange (IEX) or reverse-phase HPLC (RP-HPLC).[][17][18]
B. Characterization Protocol (Mass Spectrometry) Mass spectrometry (MS) is the definitive method to confirm the covalent attachment of the linker and determine the degree of labeling.[19][20]
-
Prepare the purified conjugate sample for analysis. Depending on the instrument, this may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate).
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).[20][21]
-
Compare the mass spectrum of the unconjugated protein with that of the purified conjugate. A successful conjugation will result in a mass increase corresponding to the mass of the attached Azide-PEG9-amido-C16 linker.
-
The presence of multiple peaks may indicate different degrees of PEGylation (i.e., one, two, or more linkers attached per protein molecule).[22]
Data Presentation
The following table summarizes key quantitative parameters that should be optimized for a successful conjugation reaction.
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 1-10 mg/mL | Affects reaction kinetics and protein stability. |
| EDC Molar Excess | 2 - 10-fold (over protein) | Activates carboxyl groups.[15] |
| Sulfo-NHS Molar Excess | 5 - 25-fold (over protein) | Stabilizes the activated intermediate.[15] |
| Linker Molar Excess | 10 - 50-fold (over protein) | Drives the reaction towards conjugate formation. |
| Activation pH | 5.5 - 6.5 (MES Buffer) | Optimal for EDC/NHS activation of carboxyls.[7] |
| Conjugation pH | 7.2 - 8.5 (PBS Buffer) | Favors the reaction of the primary amine with the NHS ester.[7] |
| Activation Time | 15 - 30 minutes | Sufficient to form the NHS-ester intermediate.[4] |
| Conjugation Time | 2 - 16 hours | Allows for completion of the amidation reaction. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperature can preserve protein stability. |
Visualizations
Caption: Experimental workflow for protein-linker conjugation.
Caption: Chemical pathway for EDC/NHS mediated conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. This compound (17-(Azide-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester) | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 18. hplc.eu [hplc.eu]
- 19. enovatia.com [enovatia.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 22. sciex.com [sciex.com]
Application Notes and Protocols for Azide-PEG9-amido-C16-Boc in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azide-PEG9-amido-C16-Boc as a versatile heterobifunctional linker in the development of targeted drug delivery systems. This linker is particularly well-suited for incorporation into lipid nanoparticle (LNP) formulations, enabling the attachment of targeting moieties and therapeutic payloads for enhanced efficacy and reduced off-target effects.
Introduction to this compound
This compound is a sophisticated linker molecule designed with distinct functional domains to facilitate a stepwise approach to bioconjugation and nanoparticle formulation. Its key features include:
-
Azide (B81097) Group (N3): Enables covalent attachment to molecules containing alkyne groups via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] This allows for the stable conjugation of targeting ligands to the surface of a drug delivery vehicle.
-
Polyethylene Glycol (PEG9) Spacer: A nine-unit PEG chain provides a hydrophilic spacer that enhances the solubility and biocompatibility of the resulting conjugate.[3] In the context of LNPs, PEGylation helps to create a "stealth" layer that reduces nonspecific protein adsorption and prolongs circulation time in the bloodstream.[4][5]
-
Amido-C16 Linker: The C16 alkyl chain serves as a lipid anchor, facilitating the incorporation of the linker into the lipid bilayer of nanoparticles.[6]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine.[7][8] This allows for the selective deprotection of the amine under acidic conditions, which can then be used for the conjugation of a therapeutic agent.[9]
This unique combination of functionalities makes this compound an ideal tool for constructing precisely engineered drug delivery platforms.
Application: Targeted Lipid Nanoparticle (LNP) Drug Delivery
This section outlines the use of this compound to create targeted LNPs for the delivery of a cytotoxic drug to cancer cells overexpressing a specific receptor. The overall strategy involves:
-
Surface Functionalization of LNPs: The this compound is incorporated into the lipid formulation of an LNP. The azide group is then used to attach a targeting ligand (e.g., a peptide or antibody fragment) that has been modified with an alkyne group.
-
Drug Conjugation: The Boc-protected amine on the linker is deprotected, and a therapeutic drug with a reactive carboxyl group is conjugated to the exposed amine.
-
Targeted Delivery and Intracellular Release: The targeted LNPs circulate and bind to the target cancer cells. Following cellular uptake, the drug is released intracellularly to exert its cytotoxic effect.
Experimental Protocols
Protocol 1: Formulation of this compound Incorporated Lipid Nanoparticles
This protocol describes the preparation of LNPs containing the functionalized PEG lipid using a nanoprecipitation method.[10]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Acetate (B1210297) buffer (pH 5.4)
-
Dialysis membrane (10 kDa MWCO)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be approximately 10 mg/mL.
-
In a separate tube, prepare the aqueous phase consisting of acetate buffer (pH 5.4).
-
Rapidly inject the lipid-ethanol solution into the vigorously stirring aqueous phase at a volume ratio of 1:3 (organic:aqueous).
-
Allow the resulting nanoparticle suspension to stir for 30 minutes at room temperature to self-assemble.
-
Transfer the LNP suspension to a dialysis cassette and dialyze against PBS (pH 7.4) for 24 hours to remove the ethanol and unencapsulated components, with buffer changes every 6 hours.
-
Collect the purified LNPs and store them at 4°C.
Protocol 2: Conjugation of an Alkyne-Modified Targeting Ligand via Click Chemistry
This protocol details the attachment of a targeting peptide (modified with a terminal alkyne) to the azide-functionalized LNPs using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11]
Materials:
-
Azide-functionalized LNPs (from Protocol 1)
-
Alkyne-modified targeting peptide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS (pH 7.4)
Procedure:
-
To the azide-functionalized LNP suspension in PBS, add the alkyne-modified targeting peptide at a 1:5 molar ratio (LNP-azide:peptide).
-
In a separate tube, prepare the catalyst solution by mixing CuSO4 and THPTA in a 1:2 molar ratio in water.
-
Add the CuSO4/THPTA complex to the LNP-peptide mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration ~1 mM).
-
Allow the reaction to proceed for 2 hours at room temperature with gentle shaking.
-
Purify the ligand-conjugated LNPs by size exclusion chromatography to remove unreacted peptide and catalyst components.
Protocol 3: Boc Deprotection and Drug Conjugation
This protocol describes the removal of the Boc protecting group and the subsequent conjugation of a carboxyl-containing drug.
Materials:
-
Ligand-conjugated LNPs (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxyl-containing drug
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
DMSO
-
PBS (pH 7.4)
Procedure:
-
Boc Deprotection:
-
Lyophilize the ligand-conjugated LNPs to remove water.
-
Resuspend the dried LNPs in a solution of 20% TFA in DCM.
-
Stir the reaction for 1 hour at room temperature.
-
Remove the TFA and DCM under vacuum.
-
Resuspend the deprotected LNPs in PBS (pH 7.4).
-
-
Drug Conjugation:
-
Activate the carboxyl group of the drug by dissolving it in DMSO and adding EDC and NHS in a 1:1.2:1.5 molar ratio (drug:EDC:NHS). Allow reacting for 30 minutes.
-
Add the activated drug solution to the deprotected LNP suspension.
-
Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.
-
Purify the final drug-loaded, targeted LNPs via dialysis against PBS to remove unreacted drug and coupling reagents.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the characterization of the formulated LNPs.
Table 1: Physicochemical Properties of Formulated LNPs
| LNP Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control LNP | 95.2 ± 3.1 | 0.12 ± 0.02 | -5.3 ± 0.8 | N/A |
| Azide-LNP | 98.6 ± 2.8 | 0.14 ± 0.03 | -6.1 ± 1.1 | N/A |
| Targeted-LNP | 105.4 ± 4.5 | 0.16 ± 0.02 | -8.2 ± 0.9 | N/A |
| Drug-Targeted-LNP | 110.1 ± 3.9 | 0.18 ± 0.04 | -9.5 ± 1.3 | 85.7 ± 5.2 |
Table 2: In Vitro Cytotoxicity (IC50) in Target vs. Non-Target Cells
| Formulation | Target Cancer Cells (IC50, µM) | Non-Target Healthy Cells (IC50, µM) |
| Free Drug | 1.5 ± 0.3 | 2.1 ± 0.5 |
| Drug-LNP (non-targeted) | 0.8 ± 0.2 | 1.5 ± 0.4 |
| Drug-Targeted-LNP | 0.15 ± 0.04 | 1.2 ± 0.3 |
Visualizations
The following diagrams illustrate the key workflows and mechanisms described in these application notes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]
- 5. helixbiotech.com [helixbiotech.com]
- 6. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 9. Boc | BroadPharm [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Applications of Azide-PEG9-amido-C16-Boc in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG9-amido-C16-Boc is a versatile heterobifunctional linker molecule with significant potential in cancer research and drug development. Its unique structure, comprising a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a C16 alkyl chain, and a Boc-protected amine, enables its application in two primary areas: the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the surface functionalization of nanoparticles for targeted drug delivery.
The azide group serves as a chemical handle for highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent conjugation of the linker to molecules containing a corresponding alkyne or strained cyclooctyne (B158145) group. The PEG9 spacer enhances solubility and provides optimal spatial orientation for molecular interactions. The C16 lipid component facilitates incorporation into lipid-based nanostructures, while the Boc-protected amine offers a site for further chemical modification upon deprotection.
These application notes provide an overview of the utility of this compound in cancer research, complete with detailed protocols for its use in the synthesis of targeted therapeutic agents.
Application 1: Synthesis of PROTACs for Targeted Protein Degradation
PROTACs are innovative therapeutic modalities that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins implicated in cancer. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The length and composition of the linker are critical for the efficacy of the PROTAC.
This compound can be utilized as a component of the linker in PROTAC synthesis. The azide functionality allows for the convenient connection of the E3 ligase ligand and the target protein ligand through click chemistry. The PEG and alkyl chain components of the linker influence the solubility, cell permeability, and the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Quantitative Data: Impact of Linker Length on PROTAC Efficacy
The length of the PEG and alkyl chain in a PROTAC linker significantly impacts its ability to induce protein degradation. The following table summarizes representative data from studies on PROTACs with varying linker lengths targeting key cancer-related proteins. While this data is not specific to this compound, it illustrates the importance of linker optimization.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cancer Type Relevance | Reference |
| Estrogen Receptor α (ERα) | Alkyl/Ether | < 12 | No degradation | - | Breast Cancer | [1] |
| Estrogen Receptor α (ERα) | Alkyl/Ether | 16 | 9.8 | > 95 | Breast Cancer | [1] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | Various Cancers | [1] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | Various Cancers | [1] |
| Cyclin-dependent kinase 9 (CDK9) | PEG | - | Concentration-dependent decrease | - | Leukemia, other cancers | [2] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocol: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol outlines the general steps for synthesizing a PROTAC using this compound and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine linker (Azide-PEG9-amido-C16-NH2).
Step 2: Amide Coupling with a Target Protein Ligand
-
Dissolve the deprotected linker and a carboxylic acid-functionalized target protein ligand in an anhydrous solvent like dimethylformamide (DMF).
-
Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by flash chromatography or preparative HPLC to obtain the azide-functionalized target protein ligand conjugate.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-functionalized target protein ligand conjugate and an alkyne-functionalized E3 ligase ligand in a solvent mixture (e.g., DMSO/water).
-
Add a copper(II) sulfate (B86663) (CuSO4) solution.
-
Add a solution of a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).
Application 2: Functionalization of Nanoparticles for Targeted Cancer Therapy
Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), are promising vehicles for delivering anticancer drugs to tumor tissues. Surface functionalization of these nanoparticles with targeting ligands (e.g., antibodies, peptides, or small molecules) can enhance their accumulation in tumors and facilitate their uptake by cancer cells.
This compound is an ideal component for the functionalization of lipid nanoparticles. The C16 alkyl chain anchors the molecule within the lipid bilayer of the nanoparticle, while the azide group on the exterior surface is available for conjugation with targeting ligands via click chemistry. The PEG9 spacer provides a hydrophilic shield that can help to reduce non-specific protein adsorption and prolong the circulation time of the nanoparticles.
Quantitative Data: Characterization of Functionalized Nanoparticles
The following table presents typical characterization data for lipid nanoparticles before and after functionalization with a targeting ligand using a PEG linker. This data is representative and will vary depending on the specific nanoparticle formulation and targeting ligand.
| Parameter | Unfunctionalized Nanoparticles | Functionalized Nanoparticles | Method of Analysis |
| Size (Z-average, nm) | 100 - 150 | 110 - 170 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -10 to -30 | -5 to -25 | Laser Doppler Velocimetry |
| Ligand Conjugation Efficiency (%) | N/A | 50 - 80 | Spectrophotometry or HPLC |
Experimental Protocol: Preparation and Functionalization of Lipid Nanoparticles
This protocol describes the preparation of azide-functionalized lipid nanoparticles and their subsequent conjugation with a targeting ligand.
Step 1: Preparation of Azide-Functionalized Lipid Nanoparticles
-
Co-dissolve the primary lipid components (e.g., DSPC, cholesterol), a standard PEGylated lipid (e.g., DSPE-PEG2000), and this compound in a suitable organic solvent (e.g., chloroform (B151607) or ethanol). The molar ratio of the azide-linker should be optimized (e.g., 1-5 mol%).
-
Prepare the aqueous phase, which may contain the encapsulated drug.
-
Form the nanoparticles using a standard method such as thin-film hydration followed by extrusion, or a microfluidic-based technique.
-
Remove any unencapsulated drug and purify the nanoparticles by size exclusion chromatography or dialysis.
-
Characterize the azide-functionalized nanoparticles for size, PDI, and zeta potential.
Step 2: Conjugation of a Targeting Ligand via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Synthesize or obtain an alkyne-modified targeting ligand (e.g., a peptide or antibody functionalized with a DBCO or BCN group).
-
Add the alkyne-modified targeting ligand to a suspension of the azide-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle mixing.
-
Remove the unconjugated targeting ligand by size exclusion chromatography or dialysis.
-
Characterize the final functionalized nanoparticles for size, PDI, zeta potential, and ligand conjugation efficiency.
Signaling Pathway: PROTAC-Mediated Degradation of a Target Kinase
The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, can induce the degradation of a target kinase involved in a cancer-related signaling pathway.
Conclusion
This compound is a valuable tool for cancer researchers, offering a straightforward and efficient means to synthesize novel targeted therapeutics. Its application in the development of PROTACs allows for the selective degradation of cancer-driving proteins, while its use in the functionalization of nanoparticles enables the targeted delivery of therapeutic payloads to tumor cells. The protocols and data presented in these application notes provide a foundation for the successful implementation of this compound in cancer research and drug development programs.
References
Application Notes and Protocols for Developing PROTACs in Neurodegenerative Diseases using an Azide-PEG9-Amido-C12-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with significant potential for addressing neurodegenerative diseases.[1] Unlike traditional inhibitors, PROTACs eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[] This approach is particularly promising for neurodegenerative disorders, which are often characterized by the accumulation of misfolded and aggregated proteins such as tau and α-synuclein.[][3]
These application notes provide a comprehensive guide to the development and evaluation of PROTACs for neurodegenerative diseases, with a specific focus on the utility of the Azide-PEG9-amido-C12-Boc linker. Initial searches for "Azide-PEG9-amido-C11-Boc" did not yield specific results in the context of neurodegenerative disease PROTACs; however, the closely related "C12" variant is documented as a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[4][] Therefore, these notes will proceed with the C12 linker, a versatile tool for synthesizing PROTACs due to its azide (B81097) group, which allows for click chemistry reactions.[4]
The Role of Azide-PEG9-amido-C12-Boc in PROTAC Synthesis
The Azide-PEG9-amido-C12-Boc linker is a heterobifunctional molecule incorporating a PEG spacer, an azide functional group, and a Boc-protected carboxylic acid. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, which is crucial for developing therapeutics targeting the central nervous system.[3] The azide group is a key reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4] This allows for the efficient and specific conjugation of the linker to a ligand for the protein of interest (POI) that has been modified with an alkyne group. The Boc-protected carboxylic acid can be deprotected and coupled to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN) or Von Hippel-Lindau (VHL).
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein (the POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[6][7] This process effectively removes the pathogenic protein from the cell.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Azide-PEG9-amido-C12-Boc
This protocol describes a general workflow for synthesizing a PROTAC targeting a hypothetical protein of interest (POI) in a neurodegenerative disease.
Caption: General workflow for PROTAC synthesis.
Materials:
-
Alkyne-modified ligand for the POI
-
Azide-PEG9-amido-C12-Boc
-
E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
HPLC for purification
Procedure:
-
Click Chemistry:
-
Dissolve the alkyne-modified POI ligand and Azide-PEG9-amido-C12-Boc in a suitable solvent mixture (e.g., DMF/water).
-
Add CuSO₄ and sodium ascorbate to catalyze the reaction.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the resulting POI ligand-linker-Boc intermediate.
-
-
Boc Deprotection:
-
Dissolve the intermediate in DCM.
-
Add TFA and stir at room temperature.
-
Remove the solvent under reduced pressure to obtain the deprotected intermediate.
-
-
Amide Coupling:
-
Dissolve the deprotected intermediate and the E3 ligase ligand in DMF.
-
Add HATU and DIPEA.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
-
Purification:
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details how to assess the degradation of the target protein in a cellular model of a neurodegenerative disease.[6]
Caption: Workflow for Western Blot analysis.
Materials:
-
Neuronal cell line expressing the target protein (e.g., SH-SY5Y cells overexpressing tau)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.[8]
Materials:
-
Treated cell lysates (as prepared for Western Blot, but with a non-denaturing lysis buffer)
-
Antibody against the E3 ligase (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies against the target protein and the E3 ligase (for Western Blot)
Procedure:
-
Immunoprecipitation:
-
Incubate the cell lysate with the E3 ligase antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer or by boiling in sample buffer.
-
-
Western Blot Analysis:
-
Perform Western Blot analysis on the eluted samples, probing for both the E3 ligase and the target protein. The presence of the target protein in the E3 ligase immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.
-
Protocol 4: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of the PROTAC on neuronal cells.[9][10][11]
Materials:
-
Neuronal cell line
-
Synthesized PROTAC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Solubilization and Absorbance Measurement:
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: PROTAC-Mediated Degradation of Target Protein
| PROTAC Concentration (nM) | % Protein Degradation (Mean ± SD) |
| 0 (Vehicle) | 0 |
| 1 | 15 ± 3.2 |
| 10 | 45 ± 5.1 |
| 100 | 85 ± 4.5 |
| 1000 | 90 ± 3.8 |
Table 2: Cytotoxicity of PROTAC in Neuronal Cells
| PROTAC Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 |
| 10 | 98 ± 2.1 |
| 100 | 95 ± 3.5 |
| 1000 | 92 ± 4.2 |
| 10000 | 75 ± 6.8 |
Conclusion
The development of PROTACs for neurodegenerative diseases holds immense promise. The use of versatile linkers like Azide-PEG9-amido-C12-Boc facilitates the efficient synthesis of these complex molecules. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive evaluation of novel PROTACs, from assessing their ability to degrade target proteins to confirming their mechanism of action and evaluating their safety profile in relevant cellular models. This systematic approach is crucial for advancing the development of this exciting new class of therapeutics for debilitating neurodegenerative conditions.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Characterization of Azide-PEG9-amido-C16-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG9-amido-C16-Boc is a heterobifunctional linker molecule increasingly utilized in the development of sophisticated bioconjugates and targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1] This linker features a terminal azide (B81097) group for "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, a stable amide bond, a C16 long-chain alkyl for lipidic interactions, and a tert-butyloxycarbonyl (Boc) protected amine.[1]
Thorough analytical characterization is critical to ensure the identity, purity, and stability of this compound conjugates, which is essential for reliable downstream applications. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this important molecule using a suite of standard analytical techniques.
Analytical Techniques Overview
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound conjugates. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): For accurate molecular weight determination.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and for purification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.44 | s | 9H |
| -(CH₂)₁₄- (C16 chain) | ~1.25 | m | 28H |
| -CH₂-C=O | ~2.17 | t | 2H |
| -CH₂-NH-Boc | ~3.10 | q | 2H |
| -NH-C=O | ~5.0 | br s | 1H |
| -CH₂-N₃ | ~3.39 | t | 2H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 | s | 36H |
Note: Chemical shifts are predicted based on the analysis of similar compounds and known functional group effects.[2]
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) ppm |
| -C(CH₃)₃ (Boc) | ~28.4 |
| -(CH₂)₁₄- (C16 chain) | ~22.7 - 36.9 |
| -CH₂-C=O | ~36.9 |
| -CH₂-NH-Boc | ~40.3 |
| -C(CH₃)₃ (Boc) | ~79.0 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.5 |
| -CH₂-N₃ | ~50.7 |
| -C=O (Amide) | ~173.2 |
| -C=O (Boc) | ~156.0 |
Note: Chemical shifts are predicted based on the analysis of similar compounds and known functional group effects.[2][3]
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₄₂H₈₂N₄O₁₂ |
| Molecular Weight | 835.13 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Expected [M+H]⁺ | 836.14 m/z |
| Expected [M+Na]⁺ | 858.12 m/z |
Table 4: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | N-H (Amide) | Stretching |
| ~2920, ~2850 | C-H (Alkyl) | Stretching |
| ~2100 | N₃ (Azide) | Asymmetric Stretching[3] |
| ~1700 | C=O (Boc) | Stretching |
| ~1640 | C=O (Amide) | Stretching |
| ~1540 | N-H (Amide) | Bending |
| ~1100 | C-O-C (PEG) | Stretching |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the this compound conjugate.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[2]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Assign the peaks in both spectra to the corresponding protons and carbons in the molecule.
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight of the this compound conjugate.
Materials:
-
This compound sample
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
Formic acid (optional, for enhancing ionization)
-
High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum to identify the molecular ion peaks, such as [M+H]⁺ and [M+Na]⁺.
-
Compare the experimentally observed m/z values with the theoretically calculated values.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound conjugate and for purification if necessary.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) or formic acid (for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile).
-
Prepare the mobile phases. A typical mobile phase system for such molecules is a gradient of acetonitrile and water, often with an additive like 0.1% formic acid or 10 mM ammonium acetate to improve peak shape.[4]
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the sample solution.
-
Run a gradient elution method, for example, from 20% to 100% acetonitrile over 20-30 minutes.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm for the amide bond).
-
Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentages.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups in the this compound conjugate.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify the characteristic absorption bands for the azide, amide, Boc, and PEG functionalities.
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the thorough characterization of this compound conjugates. By employing a combination of NMR, MS, HPLC, and FTIR, researchers can confidently verify the identity, purity, and structural integrity of these important molecules, ensuring the reliability and reproducibility of their research and development efforts in the fields of bioconjugation and drug discovery.
References
Troubleshooting & Optimization
Troubleshooting low yield in Azide-PEG9-amido-C16-Boc reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Azide-PEG9-amido-C16-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It features an azide (B81097) group on one end for use in "click chemistry" reactions, a central polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetic properties, a C16 alkyl chain, and a Boc-protected amine on the other end.[1][2] It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules for targeted protein degradation.[1][2]
Q2: What types of reactions can the azide group participate in?
The azide group is primarily used for bioorthogonal "click chemistry" reactions. These include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with an alkyne-functionalized molecule in the presence of a copper(I) catalyst.[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs with strained alkynes like DBCO or BCN, making it suitable for biological systems where copper toxicity is a concern.[4]
Q3: How stable is the azide functional group during other reaction steps, such as amide coupling?
The azide functional group is generally stable under mild amino acid coupling conditions.[5] However, it is important to avoid strong acids and reducing agents, particularly thiols, during cleavage or other reaction steps, as these can react with the azide.[5]
Q4: What is the purpose of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[6] It prevents the amine from reacting during other synthetic steps, allowing for controlled, sequential conjugations. The Boc group is typically removed under acidic conditions to reveal the free amine for subsequent reactions.[6][7]
Troubleshooting Guide: Low Reaction Yields
Low yields in reactions involving this compound can often be attributed to issues in one of two key steps: the azide-alkyne cycloaddition ("click" reaction) or the deprotection of the Boc group.
Issue 1: Low Yield in Azide-Alkyne Cycloaddition (Click Chemistry)
Symptoms:
-
Incomplete consumption of starting materials (azide or alkyne).
-
Low yield of the desired triazole product.
-
Presence of side products.
| Potential Cause | Recommended Solution |
| Inefficient Copper(I) Catalyst (CuAAC) | Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. Consider using a copper(I)-stabilizing ligand like THPTA or TBTA.[8] |
| Reagent Instability (SPAAC) | Strained cyclooctynes can be unstable. Store them under recommended conditions (cold and protected from light) and use them promptly after reconstitution. |
| Steric Hindrance | The bulky PEG chain can sterically hinder the reaction.[7] Gentle heating may be required, but should be optimized to avoid degradation. |
| Solubility Issues | Poor solubility of reactants can lead to a heterogeneous mixture and slow reaction rates. Use a co-solvent like DMSO or t-butanol to ensure all components are fully dissolved.[3] |
| Incorrect Stoichiometry | An inappropriate ratio of azide to alkyne can result in incomplete reaction. A slight excess (1.0-1.2 equivalents) of one reagent may be necessary.[8] |
Issue 2: Incomplete Boc Deprotection
Symptoms:
-
Presence of Boc-protected starting material after the reaction.
-
Low yield of the desired free amine.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acid. If the reaction is incomplete, increase the concentration of the acid. For example, move from 20% TFA in DCM to 50% TFA in DCM.[7] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Extend the reaction time and monitor progress using TLC or LC-MS. Most deprotections are performed at room temperature.[7] |
| Steric Hindrance | The bulky PEG chain can hinder the approach of the acid to the Boc-protected amine.[7] Longer reaction times or a stronger acid system (e.g., 4M HCl in 1,4-dioxane) may be necessary.[7] |
| Solvent Issues | Ensure the solvent fully dissolves both the PEGylated compound and the acid. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[7] |
| Side Reactions | The intermediate t-butyl cation generated during deprotection can alkylate nucleophilic sites.[9] The addition of scavengers like triisopropylsilane (B1312306) (TIS) can help suppress these side reactions. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between an azide-functionalized PEG linker and an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Solvent (e.g., DMF/water, DMSO)
Procedure:
-
Dissolve the this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.[8]
-
Prepare a fresh stock solution of copper(II) sulfate (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[8]
-
Add the copper(II) sulfate solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.[8]
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the product using an appropriate method such as HPLC or column chromatography.
Protocol 2: Boc Deprotection using TFA
This protocol provides a standard procedure for the removal of the Boc protecting group.
Materials:
-
Boc-protected PEGylated compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane (TIS))
Procedure:
-
Dissolve the Boc-protected PEGylated compound in DCM to a concentration of 0.1-0.2 M.[7]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[7]
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[7]
-
The resulting TFA salt of the deprotected amine can be used directly or further purified. For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[7]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Enhancing the Solubility of Azide-PEG9-amido-C16-Boc Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs containing the Azide-PEG9-amido-C16-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of PROTACs containing an this compound linker?
A1: The poor solubility of these PROTACs typically stems from their hybrid nature. While the polyethylene (B3416737) glycol (PEG) portion of the linker is hydrophilic and designed to improve solubility, the long C16 alkyl chain is highly lipophilic and significantly counteracts this effect.[1][2][3] This combination of a polar PEG chain and a nonpolar alkyl chain, coupled with the often large and hydrophobic E3 ligase and target-binding ligands, results in a molecule with an overall high molecular weight and lipophilicity, leading to low aqueous solubility.[4][5][6]
Q2: How does the this compound linker influence the overall properties of the PROTAC?
A2: The linker is a critical component that dictates many of the PROTAC's properties.[1][3][7] The PEG9 component enhances hydrophilicity, which can positively impact solubility.[1][2] The C16 alkyl chain, being hydrophobic, can improve cell permeability but negatively affects aqueous solubility.[7] The length and flexibility of the entire linker are crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] An imbalance in the hydrophilic and lipophilic properties of the linker can lead to challenges in formulation and bioavailability.[4]
Q3: What are the main strategies to improve the solubility of these PROTACs?
A3: There are two primary approaches to enhance the solubility of PROTACs: formulation strategies and chemical modifications.
-
Formulation Strategies: These involve the use of excipients to improve the dissolution and solubility of the PROTAC without altering its chemical structure. Key methods include amorphous solid dispersions (ASDs), coamorphous formulations, self-emulsifying drug delivery systems (SEDDS), the use of surfactants or wetting agents, complexation with cyclodextrins, and nanoparticle encapsulation.[6][8][9][10][11][12]
-
Chemical Modifications: This approach involves rationally designing and synthesizing new PROTAC analogues with improved physicochemical properties. This can include optimizing the linker by incorporating ionizable groups or adjusting its length and composition, or by employing prodrug strategies.[5][12][13][14][15]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with your this compound containing PROTAC.
Problem: My PROTAC has very low aqueous solubility, making in vitro and in vivo experiments challenging.
Step 1: Initial Characterization and Assessment
Before attempting to improve solubility, it is crucial to accurately quantify the existing solubility of your PROTAC.
-
Recommended Experiment: Perform a kinetic solubility assay using nephelometry to get a quick assessment of your PROTAC's solubility in relevant buffers (e.g., PBS).
-
Expected Outcome: This will provide a baseline solubility value and help you to set goals for improvement.
Step 2: Formulation-Based Approaches
For initial studies, formulation strategies are often the quickest and most straightforward way to improve solubility without the need for chemical synthesis.
-
Option A: Amorphous Solid Dispersion (ASD)
-
When to use: ASDs are highly effective for improving the dissolution of poorly soluble compounds.[6][8][9][16]
-
Recommended Experiment: Prepare an ASD of your PROTAC with a polymer like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[8][16]
-
Expected Outcome: A significant increase in the supersaturation of your PROTAC in aqueous media.[8][16]
-
-
Option B: Co-solvents and Surfactants
-
When to use: For initial in vitro assays, using co-solvents or surfactants can be a simple way to get your PROTAC into solution.
-
Recommended Experiment: Test the solubility of your PROTAC in various pharmaceutically acceptable co-solvents (e.g., DMSO, PEG 400) and with surfactants (e.g., Poloxamer 188, Tween 80).
-
Expected Outcome: Identification of a suitable solvent system for your experiments.
-
-
Option C: Cyclodextrin Complexation
-
When to use: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11]
-
Recommended Experiment: Prepare a complex of your PROTAC with hydroxypropyl-beta-cyclodextrin and measure the change in solubility.
-
Expected Outcome: A notable increase in the aqueous solubility of the PROTAC.
-
Step 3: Chemical Modification Strategies
If formulation approaches are insufficient or not suitable for your long-term goals (e.g., oral bioavailability), rational chemical modifications to the PROTAC structure should be considered.
-
Option A: Linker Modification
-
When to use: When you need to fundamentally change the physicochemical properties of the PROTAC.
-
Recommended Experiment: Synthesize new PROTAC analogues with modified linkers. Consider replacing a portion of the C16 alkyl chain with a more polar, rigid group like a piperazine (B1678402) or piperidine (B6355638) ring.[12][13][14] These nitrogen-containing heterocycles can be protonated at physiological pH, significantly increasing polarity and solubility.[14][15]
-
Expected Outcome: A new PROTAC analogue with improved solubility and potentially altered cell permeability and degradation activity.
-
-
Option B: Prodrug Approach
-
When to use: To improve oral bioavailability by masking polar functional groups.
-
Recommended Experiment: Design and synthesize a prodrug of your PROTAC, for example, by adding a lipophilic group to the E3 ligase ligand that can be cleaved in vivo.[5]
-
Expected Outcome: Improved absorption and bioavailability.
-
Quantitative Data Summary
The following tables summarize representative data on the impact of different strategies on PROTAC solubility.
Table 1: Effect of Formulation Strategy on PROTAC Solubility
| PROTAC | Formulation Strategy | Polymer/Excipient | Drug Loading (% w/w) | Solubility/Dissolution Enhancement |
| AZ1 (Cereblon PROTAC) | Amorphous Solid Dispersion (ASD) | HPMCAS | Up to 20% | Up to 2-fold increase in drug supersaturation.[8][16] |
| ARCC-4 | Amorphous Solid Dispersion (ASD) | HPMCAS, Eudragit L 100-55 | 10% and 20% | Pronounced supersaturation without precipitation.[6] |
| Thalidomide | Complexation | Hydroxypropyl-beta-cyclodextrin | N/A | Solubility increased from 50 µg/mL to 1.7 mg/mL.[11] |
Table 2: Impact of Linker Modification on PROTAC Properties
| PROTAC | Linker Modification | Effect on Solubility | Reference |
| USP7 Degrader | Incorporation of a bis-basic piperazine | 170-fold increase in solubility compared to precursor.[13] | [13] |
| Generic PROTACs | Replacement of linear alkyl/PEG linkers with piperazine or piperidine | Can dramatically improve aqueous solubility.[12][14] | [12][14] |
Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer and PROTAC Selection: Choose a suitable polymer (e.g., HPMCAS) and determine the desired drug loading (e.g., 10-30% w/w).[12]
-
Dissolution: Accurately weigh the PROTAC and the polymer and dissolve them in a minimal amount of a suitable organic solvent (e.g., acetone, methanol) in a round-bottom flask. Ensure complete dissolution.[12]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.[12]
-
Drying: Further dry the film under high vacuum for 24-48 hours to remove any residual solvent.
-
Collection and Storage: Scrape the solid dispersion from the flask and store it in a desiccator.
Protocol 2: Kinetic Solubility Assay by Nephelometry
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.[11]
-
Prepare Assay Buffer: Use the relevant buffer for your biological assay (e.g., PBS, pH 7.4).[11]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.[11]
-
Addition to Buffer: Add the DMSO solutions to the assay buffer in another 96-well plate. The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 3: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[17]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[17]
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody against the target protein, followed by a secondary antibody conjugated to HRP.
-
Detection and Analysis: Detect the signal using a chemiluminescence substrate and quantify the band intensities to determine the extent of protein degradation.
Visualizations
Caption: Factors influencing the aqueous solubility of the PROTAC.
Caption: A systematic workflow for troubleshooting poor PROTAC solubility.
Caption: How Amorphous Solid Dispersions (ASDs) enhance solubility.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Common side reactions with Azide-PEG9-amido-C16-Boc and how to avoid them
Welcome to the technical support center for Azide-PEG9-amido-C16-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful use of this versatile PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional PROTAC linker featuring an azide (B81097) group for click chemistry, a 9-unit polyethylene (B3416737) glycol (PEG) spacer for improved solubility, a C16 alkyl chain, and a Boc-protected amine.[1][2] Its primary use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[2][3] The azide group allows for conjugation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][3] The Boc-protected amine provides a second reactive site that can be revealed for subsequent conjugation.
Q2: How should I store and handle this compound?
A2: Organic azides should be stored at low temperatures, with -18°C or -20°C often recommended, and protected from light, heat, and shock.[4][5][6][7] It is crucial to avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[5][8] Also, avoid contact with heavy metals (like copper or lead piping for disposal), as this can form explosive metal azides.[5][8][9] Do not use metal spatulas for handling the solid compound.[6][8]
Q3: What are the key chemical reactions this linker is designed for?
A3: This linker is designed for a two-stage conjugation strategy. The first step is typically the deprotection of the tert-butyloxycarbonyl (Boc) group to expose a primary amine. This amine can then be coupled to a molecule of interest. The second step involves the azide group, which is used in a "click chemistry" reaction to attach a second molecule containing an alkyne or a strained cyclooctyne (B158145) (like DBCO or BCN).[1][3]
Troubleshooting Guides
Boc Deprotection
Q4: My Boc deprotection reaction is incomplete. What are the common causes and solutions?
A4: Incomplete Boc deprotection is a common issue that can stem from several factors.
-
Insufficient Acid: The reaction is acid-catalyzed, most commonly with Trifluoroacetic Acid (TFA). If the acid concentration is too low or the acid has degraded, the reaction may not proceed to completion.[10]
-
Inadequate Reaction Time/Temperature: Deprotection is a kinetic process. While often complete within 30-60 minutes at room temperature, some sterically hindered substrates may require longer reaction times.[10][11]
-
Solvent Issues: The solvent, typically Dichloromethane (DCM), must fully dissolve the PEG linker for the reaction to be efficient.[10]
Troubleshooting Steps:
-
Increase the TFA concentration (e.g., from 20% to 50% v/v in DCM).[10]
-
Extend the reaction time and monitor progress by TLC or LC-MS.[11]
-
Ensure your reagents, especially the acid and anhydrous solvent, are fresh and of high quality.
Q5: I am observing side products after Boc deprotection. What are they and how can I avoid them?
A5: A common side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites on your molecule by the released tert-butyl cation.[12][13] Electron-rich aromatic rings (like in tryptophan) and sulfur-containing residues (like methionine) are particularly susceptible.[12]
How to Avoid Side Reactions:
-
Use Scavengers: Add a scavenger to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) and water (typically 2.5-5% v/v each).[10][12]
Azide-Alkyne Cycloaddition (Click Chemistry)
Q6: My copper-catalyzed click reaction (CuAAC) has a very low yield or is not working at all. What went wrong?
A6: Low or no yield in CuAAC reactions is often traced back to the catalyst or reagents.
-
Catalyst Inactivity: The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) by oxygen.[14] It's crucial to have a sufficient amount of a reducing agent, like sodium ascorbate (B8700270), to maintain the copper in its +1 oxidation state.[15][16]
-
Poor Reagent Quality: The azide or alkyne starting materials may have degraded. Azides, in particular, should be stored carefully.[14]
-
Ligand Issues: A copper-stabilizing ligand (e.g., THPTA or TBTA) is essential, especially in bioconjugation, to protect the catalyst and prevent the generation of reactive oxygen species that can damage biomolecules.[15][16][17]
-
Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.[14][18]
Troubleshooting Steps:
-
Use freshly prepared solutions, especially for the sodium ascorbate reducing agent.
-
Degas your solvents to remove dissolved oxygen.
-
Ensure the correct ratio of ligand to copper (typically 2:1 to 5:1).[19]
-
If steric hindrance is suspected, consider increasing the reaction temperature or extending the reaction time.[14]
Q7: My biomolecule (e.g., protein) is degrading or aggregating during the CuAAC reaction. How can I prevent this?
A7: Biomolecule degradation is often caused by reactive oxygen species (ROS) generated by the copper catalyst.[15] Aggregation can occur if the reaction conditions (e.g., addition of organic co-solvents) compromise the protein's stability.
How to Avoid Degradation/Aggregation:
-
Use a Protective Ligand: Water-soluble ligands like THPTA are crucial for protecting the Cu(I) catalyst and minimizing ROS-induced damage in biological applications.[16][17]
-
Minimize Co-solvent: If a co-solvent like DMSO is needed to dissolve one of the components, keep its final concentration as low as possible (ideally under 10%).[20]
-
Control Reagent Concentrations: Use the lowest effective concentration of the copper catalyst (typically 0.1 to 1 mM).[19]
Purification
Q8: How can I effectively purify my final PEGylated conjugate and remove unreacted starting materials?
A8: Purification strategies depend on the size and properties of your final conjugate.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from smaller unreacted linkers, catalysts, and reagents.[21][]
-
Dialysis: For large biomolecules, dialysis is a simple method to remove small molecule impurities. Ensure multiple buffer changes for efficient removal.[21]
-
Reverse Phase Chromatography (RP-HPLC): This technique can be used to separate molecules based on hydrophobicity and is effective for purifying peptides and small molecule conjugates.[]
-
Copper Removal: If residual copper is a concern, it can be removed by washing with a chelating agent like EDTA or by using a chelating resin.[14]
Quantitative Data Summary
The following tables provide typical starting parameters for the key reactions involving this compound. Optimization may be required based on the specific substrate.
Table 1: Typical Conditions for Boc Deprotection
| Parameter | Value | Reference(s) |
| Reagent | Trifluoroacetic Acid (TFA) | [11][23] |
| Solvent | Dichloromethane (DCM) | [10][11] |
| TFA Concentration | 20-50% (v/v) in DCM | [10][11] |
| Scavengers (Optional) | 2.5-5% TIS, 2.5-5% H₂O | [12] |
| Temperature | Room Temperature (20-25 °C) | [11] |
| Reaction Time | 30 minutes - 2 hours | [11] |
Table 2: Typical Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Small Molecule Synthesis | Bioconjugation | Reference(s) |
| Copper Source | 1-5 mol % (e.g., CuSO₄) | 0.1 - 1 mM | [19] |
| Reducing Agent | 5-10 mol % (e.g., Na-Ascorbate) | 5 mM (or 5-50 eq. to azide) | [15][19] |
| Ligand | 1:1 to 2:1 (Ligand:Copper) | 2:1 to 5:1 (Ligand:Copper) | [15][19] |
| Reactant Ratio | ~1:1 (Azide:Alkyne) | 4-50x excess of one reagent | [16][19] |
| Temperature | Room Temp. to 110 °C | Room Temperature | [19] |
| Reaction Time | 10 min - 24 h | 15 - 60 minutes | [19] |
| Typical Yields | >90% | Near-quantitative | [19] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine as a TFA salt.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (Optional, as scavenger)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add TIS to the solution to a final concentration of 2.5-5% (v/v).
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[11] The product (free amine) will be more polar (lower Rf) on a silica (B1680970) TLC plate.[11]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the deprotected amine as its TFA salt.[11]
-
(Optional Basic Work-up for Free Amine): If the free amine is required, dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[11]
Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating the azide-functionalized linker to an alkyne-containing molecule.
Materials:
-
Azide-PEG linker (from Protocol 1 or other source)
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)
-
THPTA ligand solution (e.g., 50 mM in H₂O)
-
Sodium Ascorbate solution (e.g., 100 mM in H₂O, must be freshly prepared )
-
Reaction buffer (e.g., PBS) or solvent (e.g., t-BuOH/H₂O)
Procedure:
-
Reagent Preparation: Dissolve the azide-PEG linker (1.0 eq) and the alkyne-containing molecule (1.2-5 eq) in the chosen reaction buffer or solvent.
-
Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst solution. Add the THPTA ligand solution to the CuSO₄ solution to achieve a final ligand-to-copper ratio of 5:1.[15] For example, mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[15]
-
Reaction Setup: Add the catalyst premix to the solution containing the azide and alkyne. The final concentration of copper should be between 0.1 and 0.5 mM.[15]
-
Initiation: To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[15]
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes. If any components are light-sensitive, protect the reaction from light.[16]
-
Purification: Upon completion, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or RP-HPLC to remove excess reagents and the copper catalyst.[21][]
Mandatory Visualizations
Caption: General workflow for synthesizing a PROTAC using this compound.
Caption: Troubleshooting decision tree for Boc deprotection side reactions.
Caption: Simplified pathway for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 23. Amine Protection / Deprotection [fishersci.co.uk]
Optimizing PROTAC Linker Length for Enhanced Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of Proteolysis Targeting Chimera (PROTAC) linker length.
Troubleshooting Guide
This guide addresses specific issues that may arise during your PROTAC experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| High binary binding affinity to both the target protein and E3 ligase, but no significant target degradation. | 1. Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex and inefficient ubiquitination.[1][2] 2. Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations.[1] 3. Cellular Efflux: The PROTAC could be actively transported out of the cells.[1] 4. Incorrect Linker Attachment Point: The linker's connection points on the warhead and E3 ligase ligand are crucial for productive ternary complex formation.[3] | 1. Synthesize a PROTAC library with varying linker lengths: Systematically alter the linker length to identify the optimal distance for ternary complex formation.[1] 2. Evaluate ternary complex formation directly: Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1] 3. Assess cell permeability: Conduct cellular uptake and efflux assays.[1] Consider modifying the linker composition to improve physicochemical properties.[1] 4. Re-evaluate linker attachment points: Based on structural data or computational modeling, consider alternative connection points. |
| Inconsistent or highly variable degradation results across replicate experiments. | 1. Experimental Variability: Inconsistent cell health, passage number, or seeding density. 2. Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.[4] 3. "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes, inhibiting degradation.[3] | 1. Standardize cell culture conditions: Ensure consistent cell health, use cells within a defined passage number range, and maintain uniform seeding densities. 2. Assess compound stability: Evaluate the stability of your PROTAC in the experimental medium over the time course of the assay.[4] 3. Perform a full dose-response curve: Test a wide range of PROTAC concentrations to identify and avoid the hook effect.[3] |
| The PROTAC is potent but exhibits off-target degradation. | 1. Non-selective Warhead: The ligand binding to the protein of interest (POI) may have affinity for other proteins. 2. Linker-Induced Neo-Substrates: The linker's conformation within the ternary complex may present other proteins for ubiquitination.[4] | 1. Optimize the target-binding warhead: If possible, use a more selective ligand for your POI.[4] 2. Modify the linker: Systematically vary the linker's length and composition to alter the ternary complex conformation and improve selectivity.[4] 3. Change the E3 Ligase: Utilizing a different E3 ligase can alter the repertoire of potential off-targets.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein (the "warhead") and the ligand that recruits an E3 ubiquitin ligase.[5] Its primary function is to bridge these two entities, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] The length of the linker is critical because it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[3]
-
If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2]
-
If the linker is too long, it may result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination of the target protein.[2]
Therefore, an optimal linker length is essential for maximizing the efficiency of ubiquitination and subsequent degradation of the target protein.[6]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1] These are popular due to their flexibility, which can readily accommodate the formation of a productive ternary complex.[1] However, to modulate the physicochemical properties and conformational flexibility of the PROTAC, other linker types are also employed, including those with more rigid structures like piperazine (B1678402) or triazole rings.[1]
Q3: How does linker composition, beyond just length, impact PROTAC performance?
A3: Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[1] For example, incorporating hydrophilic moieties like PEG can enhance solubility, while more rigid structures can improve conformational stability.[1] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the degradation efficiency.[1]
Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation.[1][3] To mitigate the hook effect, it is crucial to perform a full dose-response experiment with a wide range of concentrations to identify the optimal concentration range for degradation.[3]
Q5: What are the key parameters to measure when evaluating PROTAC efficacy?
A5: The two primary parameters for quantifying PROTAC efficacy are:
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates higher potency.[3][7]
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies greater efficacy.[3][7]
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize findings from various studies, illustrating the impact of linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation [6][8]
| PROTAC Compound | Linker Length (atoms) | ER Degradation Efficacy |
| 9 | 9 | Low |
| 12 | 12 | Moderate |
| 13 | 16 | High (Optimal) |
| 19 | 19 | Moderate |
| 21 | 21 | Low |
Table 2: Linker Length Optimization for p38α Degradation [2][9]
| PROTAC Series | Linker Length (atoms) | Degradation Efficacy |
| Shorter Linkers | < 15 | Poor Degradation |
| NR-3 series | 15-17 | Optimal Degradation |
| NR-1c | 20 | Efficient Degradation |
Table 3: Effect of Linker Length on TBK1 Degradation [5]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No Degradation | No Degradation |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Detailed Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Quantification
This protocol outlines the standard procedure for quantifying target protein levels following PROTAC treatment.[4][10]
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for the desired duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel for electrophoretic separation. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[4]
-
Protocol 2: Cell Viability Assay (MTS Assay)
This assay is used to assess the cytotoxic effects of PROTACs.[3][9]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC variant for a specified period (e.g., 48 or 72 hours).[3][6]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Azide-PEG9-amido-C16-Boc PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying PROTACs synthesized using Azide-PEG9-amido-C16-Boc linkers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PROTACs synthesized with this compound linkers?
A1: The purification of these PROTACs presents several challenges due to the hybrid nature of the molecule. The long, flexible PEG9 chain increases hydrophilicity and molecular weight, while the C16 alkyl chain and the often-large warhead and E3 ligase ligand contribute to hydrophobicity.[1][2] This amphipathic character can lead to poor peak shape and difficult separation from closely related impurities. Additionally, the final Boc-deprotection step can introduce specific impurities that require careful removal.[3]
Q2: What are the common impurities encountered during the synthesis and purification of these PROTACs?
A2: Common impurities can originate from several steps in the synthesis:
-
Unreacted starting materials: Unreacted this compound linker, warhead, or E3 ligase ligand.
-
Side products from coupling reactions: Byproducts from the azide-alkyne cycloaddition (click chemistry) or other conjugation methods.[4]
-
Incomplete Boc deprotection: Residual Boc-protected PROTAC.
-
Byproducts from Boc deprotection: The t-butyl cation generated during deprotection can lead to alkylation of nucleophilic sites on the PROTAC.[3]
-
Aggregates: The hydrophobic nature of parts of the PROTAC can lead to aggregation, especially at high concentrations.[5]
Q3: Which chromatographic techniques are most effective for purifying these PROTACs?
A3: A multi-step chromatographic approach is often necessary for achieving high purity. The most common techniques include:
-
Flash Column Chromatography: Useful for initial purification to remove major impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The workhorse for final purification, offering high resolution to separate the target PROTAC from closely related impurities.[1][]
-
Size Exclusion Chromatography (SEC): Can be used to remove aggregates or separate the much larger PROTAC from smaller unreacted starting materials.[]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your this compound synthesized PROTAC.
Problem 1: Poor Separation and Broad Peaks in RP-HPLC
Possible Causes:
-
Inappropriate Column Chemistry: The combination of a hydrophilic PEG chain and a hydrophobic C16 chain can lead to mixed-mode interactions with the stationary phase.
-
Suboptimal Mobile Phase: An incorrect gradient or the absence of additives can result in poor peak shape.
-
Compound Aggregation: The hydrophobic regions of the PROTAC can cause aggregation on the column.
Solutions:
| Solution | Detailed Recommendation |
| Optimize Column Choice | Use a C4 or C18 column with a wide pore size (e.g., 300 Å) to better accommodate the large PROTAC molecule. For highly hydrophobic PROTACs, a C4 column may provide better results.[7] |
| Adjust Mobile Phase | Use a mobile phase of water and acetonitrile (B52724) or methanol (B129727) with 0.1% trifluoroacetic acid (TFA) or formic acid. TFA can improve peak shape by ion-pairing with basic functionalities.[1] Experiment with different gradient slopes; a shallower gradient often improves resolution. |
| Increase Column Temperature | Running the separation at a slightly elevated temperature (e.g., 40-50 °C) can reduce viscosity and improve peak shape.[7] |
| Add Organic Modifiers | For very hydrophobic compounds, adding a small percentage of isopropanol (B130326) to the mobile phase can sometimes improve solubility and peak shape. |
Problem 2: Presence of Impurities After Final Purification
Possible Causes:
-
Co-elution of Impurities: Impurities with similar retention times to the desired product.
-
Incomplete Boc Deprotection: The deprotection reaction did not go to completion.
-
Formation of Byproducts During Deprotection: The acidic conditions of Boc deprotection can cause side reactions.[3]
Solutions:
| Solution | Detailed Recommendation |
| Optimize HPLC Gradient | Employ a very shallow gradient in the region where the product elutes to maximize separation from closely related impurities. |
| Re-run Deprotection | If residual Boc-protected material is observed (e.g., by LC-MS), repeat the deprotection step. Ensure anhydrous conditions and sufficient reaction time. |
| Use Scavengers during Deprotection | To prevent alkylation by the t-butyl cation, consider adding a scavenger such as triethylsilane or anisole (B1667542) during the deprotection reaction.[3] |
| Employ a Different Chromatographic Mode | If RP-HPLC is insufficient, consider a secondary purification step using a different separation principle, such as normal phase chromatography or SEC. |
Experimental Protocols
General RP-HPLC Purification Protocol
-
Column: C18 or C4, 5 µm particle size, 100-300 Å pore size.
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over 20-40 minutes. The optimal gradient will need to be determined empirically.
-
Flow Rate: Dependent on column dimensions, typically 1 mL/min for analytical scale and scaled up for preparative purification.
-
Detection: UV detection at a wavelength where the warhead or E3 ligase ligand has strong absorbance (e.g., 254 nm or 280 nm).
-
Fraction Collection: Collect fractions across the main peak and analyze by LC-MS to identify the fractions containing the pure product.
Boc Deprotection Protocol
-
Dissolve the Boc-protected PROTAC in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA), typically 20-50% v/v.[8]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS until the starting material is consumed.
-
Remove the solvent and TFA under reduced pressure.
-
Proceed with purification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Overcoming Steric Hindrance in Azide-PEG9-amido-C16-Boc Conjugations
Welcome to the technical support center for Azide-PEG9-amido-C16-Boc conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It features a terminal azide (B81097) group for "click chemistry" reactions, a nine-unit polyethylene (B3416737) glycol (PEG9) spacer to enhance solubility and provide spatial separation, a C16 alkyl chain that introduces hydrophobicity, and a Boc-protected amine for subsequent functionalization. This type of linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other complex bioconjugates where precise control over molecular architecture is crucial.[1][2][3][4]
Q2: What is steric hindrance and why is it a concern with this compound?
A2: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this compound, the long C16 alkyl chain and the PEG9 spacer can physically obstruct the azide functional group, making it difficult for it to react with an alkyne partner.[5][6][7] This can lead to low reaction yields and incomplete conjugations.
Q3: Which "click" chemistry reaction is recommended for this linker: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A3: For sterically hindered azides like this compound, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally the recommended starting point. CuAAC reactions are typically faster and less sensitive to steric hindrance compared to SPAAC.[8][9] However, if your application involves living cells or is sensitive to copper, SPAAC may be necessary, though it will likely require more optimization.
Q4: How does the C16 alkyl chain affect the conjugation reaction?
A4: The long C16 alkyl chain introduces significant hydrophobicity to the molecule. This can lead to poor solubility in aqueous buffers, which are often used for bioconjugations.[10] This can cause the molecule to aggregate, further reducing the accessibility of the azide group and lowering reaction yields. Careful selection of solvents and co-solvents is crucial to maintain solubility.
Q5: What is the purpose of the Boc protecting group and when should it be removed?
A5: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine. It prevents the amine from participating in unwanted side reactions during the azide-alkyne conjugation. The Boc group should be removed after the click chemistry step if you intend to further functionalize the amine. This is typically done under acidic conditions.[11][12][13]
Troubleshooting Guide
Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Steric Hindrance | - Reaction Type: Use CuAAC instead of SPAAC, as it is generally less affected by steric bulk. - Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) or gently heat the reaction (e.g., 37-50°C), provided your biomolecule is stable under these conditions.[5] - Catalyst/Ligand System (for CuAAC): Use a more active catalyst system. Employing a copper-chelating ligand like THPTA or TBTA can stabilize the Cu(I) catalyst and accelerate the reaction.[5] |
| Poor Solubility of this compound | - Co-solvents: Add organic co-solvents like DMSO or DMF to the reaction mixture to improve the solubility of the hydrophobic linker. Keep the final concentration of the organic solvent as low as possible (<10-20%) to avoid denaturation of biomolecules.[14] - Detergents: In some cases, a very low concentration of a non-ionic detergent (e.g., Tween-20) can help to prevent aggregation. |
| Inactive Catalyst (CuAAC) | - Fresh Reagents: Use freshly prepared solutions of the copper(II) sulfate (B86663) and the reducing agent (e.g., sodium ascorbate). - Oxygen Exclusion: Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) form.[5] |
| Inefficient SPAAC Reaction | - Choice of Cyclooctyne (B158145): If you must use SPAAC, select a more reactive cyclooctyne. For sterically hindered azides, BCN is often more reactive than DBCO.[15] - Increase Reactant Concentrations: If possible, increase the concentration of both the azide and the cyclooctyne to drive the reaction forward.[14] |
Side Reactions and Impurities
| Possible Cause | Recommended Solution |
| Glaser Coupling (Alkyne Homocoupling) in CuAAC | - Ligand: Use a stabilizing ligand like THPTA or TBTA to prevent this side reaction. - Oxygen Control: Minimize oxygen in the reaction, as it promotes Glaser coupling. |
| Biomolecule Degradation | - Reactive Oxygen Species (ROS) in CuAAC: The combination of copper and a reducing agent can generate ROS. The use of a copper-chelating ligand can help minimize this. Adding aminoguanidine (B1677879) can also act as a scavenger for reactive byproducts.[5] - pH: Ensure the reaction buffer pH is compatible with your biomolecule's stability. |
| Difficulty in Product Purification | - Removal of Copper Catalyst (CuAAC): After the reaction, add a chelating agent like EDTA to sequester the copper. The product can then be purified by size exclusion chromatography (SEC) or dialysis. - Separation from Unreacted Starting Materials: Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. HPLC is often required for purification of the final conjugate.[16] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point and may require optimization for your specific molecules.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed, amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Dissolve the alkyne-functionalized molecule in the reaction buffer.
-
Prepare fresh aqueous stock solutions of CuSO₄ (e.g., 50 mM) and sodium ascorbate (e.g., 100 mM).
-
Prepare a stock solution of THPTA in water or DMSO (e.g., 50 mM).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule in the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the azide linker is a good starting point. Ensure the final DMSO concentration is below 10%.
-
Add the THPTA solution to the reaction mixture. A final concentration of 1-5 mM is typical.
-
Add the CuSO₄ solution. A final concentration of 0.1-1 mM is common.
-
Initiate the reaction by adding the sodium ascorbate solution. A final concentration of 2-10 mM is typical.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-24 hours or at 37°C for 2-12 hours. The reaction can be gently agitated.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.[16]
-
Once the reaction is complete, add a chelating agent like EDTA to a final concentration of 10-20 mM to sequester the copper.
-
Purify the conjugate using size exclusion chromatography, dialysis, or preparative HPLC.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO or BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Dissolve the strained alkyne-functionalized molecule in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, add the strained alkyne-functionalized molecule in the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. A 1.5 to 3-fold molar excess of the azide is a good starting point.
-
-
Incubation:
-
Incubate the reaction at room temperature for 12-48 hours or at 37°C for 4-24 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the conjugate using size exclusion chromatography, dialysis, or preparative HPLC.
-
Protocol 3: Boc Deprotection of the Conjugate
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS))
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If your molecule contains other acid-sensitive groups, start with a lower concentration of TFA.
-
If your molecule is susceptible to alkylation by the tert-butyl cation, add a scavenger like TIS (2-5% v/v).[12]
-
-
Incubation:
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.
-
-
Workup and Purification:
-
Monitor the reaction by LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 Da).
-
Once complete, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
Visualizations
Caption: General experimental workflow for the conjugation and subsequent deprotection of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Linker Rigidity and PROTAC Cell Permeability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). The focus is on understanding and optimizing cell permeability by modulating linker rigidity.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of linker rigidity on PROTAC cell permeability?
The relationship between linker rigidity and PROTAC cell permeability is complex and not defined by a simple rule. Both flexible and rigid linkers have distinct advantages and disadvantages that must be considered in the context of the specific PROTAC design.
-
Flexible Linkers (e.g., Alkyl or PEG chains): These are the most common linkers used in PROTAC design.[1][2] Their high conformational flexibility can allow the PROTAC to adopt a folded, more compact structure.[3] This "chameleon-like" behavior can mask the molecule's polar surface area, which is crucial for passively diffusing across the nonpolar lipid bilayer of the cell membrane.[4][5] PEG linkers, in particular, are more hydrophilic than alkyl chains and can improve both solubility and cell permeability.[1][]
-
Rigid Linkers (e.g., containing piperazine, piperidine (B6355638), or aromatic rings): These linkers introduce conformational constraints.[1][3] This rigidity can be advantageous for pre-organizing the PROTAC into a bioactive conformation, potentially leading to more potent protein degradation.[1] Structurally rigid linkers may also enhance metabolic stability.[1][7] More rigid linkers are commonly found in Cereblon (CRBN) PROTACs that have undergone optimization and possess oral bioavailability.[8][9]
The choice is a trade-off: flexibility can aid permeability through conformational masking, while rigidity can enhance potency and stability.
Q2: How does linker rigidity influence the "chameleon effect" and PROTAC permeability?
The "chameleon effect" describes the ability of a PROTAC to dynamically change its conformation in response to its environment. To cross the cell membrane, a PROTAC must transition from a polar (aqueous) environment to a nonpolar (lipid) one.
A key determinant of high cell permeability is the PROTAC's ability to adopt folded conformations that have a low solvent-accessible 3D polar surface area (PSA).[8][9][10]
-
Flexible linkers are often better at facilitating this folding, allowing the PROTAC to essentially hide its polar groups through intramolecular hydrogen bonds and other interactions (e.g., NH–π, π–π).[8][10]
-
Rigid linkers may restrict this folding. However, a well-designed rigid linker can still contribute to a stable, low-polarity conformation. The goal is to design linkers that encourage the shielding of polar surface area, particularly that of the E3 ligase ligand (e.g., VHL ligand), when in a nonpolar environment.[8][9]
Therefore, the linker's chemical nature and flexibility are essential for enabling the PROTAC to populate these folded, membrane-compatible states.[10]
Caption: Conceptual model of the PROTAC "chameleon effect" for cell permeability.
Q3: Are there specific permeability assays recommended for PROTACs?
Yes, several in vitro methods are commonly used to assess PROTAC permeability. The two most prominent are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability.[11][12] It measures the diffusion of a compound across an artificial lipid membrane, providing a cost-effective method for early-stage screening.[11] However, it does not account for active transport or efflux mechanisms.[13]
-
Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11][12] It offers a more comprehensive assessment by considering passive diffusion, active transport, and efflux.[11]
A surrogate measure for passive cell permeability can also be the ratio between the potencies of a PROTAC in a cell-based assay versus a biochemical assay (e.g., VHL binding).[8][9][10] A large drop-off in potency in the cellular context suggests poor permeability.
Troubleshooting Guide
Problem: My PROTAC shows poor cell permeability, and I don't know why.
Poor cell permeability is a common challenge for PROTACs, which are often large molecules that fall outside the typical "Rule-of-5" chemical space.[7][13] Use the following workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting poor PROTAC permeability.
Problem: My PAMPA/Caco-2 assay shows low PROTAC recovery. What does this mean?
Low recovery in permeability assays is a frequent issue for PROTACs and can invalidate the results.[14] It typically indicates that the compound is being lost during the experiment, not just failing to permeate.
Potential Causes:
-
Low Solubility: The PROTAC may be precipitating out of the assay buffer.
-
High Non-Specific Binding: The compound may be sticking to the plastic walls of the assay plate or the membrane itself.[14][15]
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of your PROTAC in the specific buffer system used for the permeability assay.
-
Modify Assay Conditions: Some protocols suggest adding a low percentage of serum or using specific low-binding plates to mitigate non-specific binding.
-
Use Formulation Strategies: For in vivo studies, consider formulation vehicles that can improve solubility and exposure.[14] It has been noted that PROTAC solubility can improve in fed-state simulated intestinal fluid (FeSSIF), suggesting administration timing could be important.[14]
Quantitative Data Summary
The following table summarizes data from a study on VHL-recruiting PROTACs, illustrating the profound impact of linker composition on cell permeability. Permeability is expressed as the ratio of potency in a cellular VHL binding assay to a biochemical VHL binding assay (a lower ratio indicates better permeability).[9]
| PROTAC ID | Linker Type | Linker Description | Permeability Classification | In Cellulo / In Vitro Ratio |
| 1 | Flexible | Aliphatic | Low | 22 |
| 2 | Flexible | Ethylene glycol-based | High | 1 |
| 3 | Semi-Rigid | Contains an amide | Medium-High | 4 |
| 4 | Semi-Rigid | Contains an amide | Medium-Low | 13 |
| 5 | Rigid | Contains pyridazine | Medium-Low | 13 |
| 6 | Rigid | Contains pyridine | Medium-Low | 10 |
| 7 | Flexible | Contains tertiary amine | Medium-High | 5 |
| 8 | Rigid | Contains piperidine | Medium-High | 3 |
| 9 | Flexible | 10-atom with amide | High | 1 |
Data adapted from a 2022 study on VHL PROTACs. The ratio represents IC50 (cell-based) / IC50 (biochemical).[9]
Experimental Protocols
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for assessing the passive permeability of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Permeability Assay - Profacgen [profacgen.com]
- 13. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 14. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. pharmacytimes.com [pharmacytimes.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating Azide-PEG9-amido-C16-Boc
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of therapeutic development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.
This guide provides a comparative analysis of Azide-PEG9-amido-C16-Boc, a hybrid polyethylene (B3416737) glycol (PEG) and alkyl linker, against other commonly used linkers in PROTAC development. By examining experimental data and outlining key methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed linker selection.
Understanding this compound
This compound is a bifunctional linker that incorporates both a hydrophilic PEG chain (9 ethylene (B1197577) glycol units) and a long, hydrophobic alkyl chain (16 carbons). This hybrid structure is designed to offer a balance of properties: the PEG component can enhance solubility and favorably influence cell permeability, while the long alkyl chain provides substantial length and flexibility. The terminal azide (B81097) and Boc-protected amine groups allow for versatile conjugation to the warhead and E3 ligase ligand using established bioconjugation chemistries, such as click chemistry.
The Influence of Linker Composition on PROTAC Performance
The choice of linker—be it PEG-based, alkyl-based, or a hybrid—profoundly impacts a PROTAC's biological activity. Key parameters affected include the stability of the ternary complex (PROTAC-target protein-E3 ligase), cell permeability, and ultimately, the efficiency of protein degradation, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Data Presentation: A Comparative Overview of PROTAC Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on PROTAC performance. It is important to note that the data is compiled from different studies targeting various proteins and using different E3 ligases and cell lines. Therefore, this comparison is intended to highlight general trends rather than serve as a direct head-to-head competition.
Table 1: Impact of Linker Composition on Protein Degradation
| Linker Type | Representative Linker | Target Protein (E3 Ligase) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG | 9 PEG units | BTK (CRBN) | MOLM-14 | 5.9 | >95 | [1] |
| Alkyl | 16-atom alkyl chain | ERα (VHL) | MCF7 | ~25 | >90 | [2][3] |
| PEG/Alkyl Hybrid | 21-atom alkyl/ether | TBK1 (CRBN) | MM.1S | 3 | 96 | [4] |
| Rigid (Piperazine) | Piperazine-containing | AR (VHL) | LNCaP | 10-100 | >80 | [5] |
Table 2: Influence of Linker Length on Degradation Efficiency of an ERα-targeting PROTAC
| Linker Length (atoms) | DC50 (µM) | % Degradation at 10 µM | Reference |
| 9 | >10 | <20 | [2][3] |
| 12 | ~1 | ~60 | [2][3] |
| 16 | ~0.1 | >80 | [2][3] |
| 19 | ~1 | ~70 | [2][3] |
| 21 | >10 | <40 | [2][3] |
Data is illustrative and collated from multiple sources for comparative purposes.
From these representative data, several key trends emerge:
-
Linker Length is Critical: As demonstrated in Table 2, there is often an optimal linker length for a given PROTAC system. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in reduced degradation efficiency.[2][][7]
-
Hydrophilicity vs. Hydrophobicity: PEG linkers are generally more hydrophilic than alkyl chains, which can improve the solubility of the PROTAC.[8] However, excessive hydrophilicity can sometimes impede passive cell permeability.[9] Alkyl linkers, being more hydrophobic, may enhance cell membrane passage but can also lead to lower solubility.[8] The hybrid nature of this compound aims to strike a balance between these two properties.
-
Flexibility vs. Rigidity: Flexible linkers like PEG and alkyl chains allow the PROTAC to adopt various conformations to facilitate ternary complex formation.[10] In some cases, more rigid linkers incorporating cyclic structures can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[5]
Mandatory Visualizations
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are protocols for key experiments cited in the evaluation of PROTAC linkers.
Protein Degradation Assay via Western Blot
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates. Once attached, treat the cells with a dose-response of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the formation and stability of the ternary complex.
Materials:
-
SPR instrument and sensor chips
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC compound
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity of this binary interaction. In a separate experiment, inject a series of concentrations of the target protein over the immobilized E3 ligase to check for any direct interaction.
-
Ternary Complex Analysis: Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase. The resulting sensorgrams will show the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgram data to determine the kinetic parameters (association and dissociation rates) and the affinity of the ternary complex formation. A comparison of the binding affinities can reveal the cooperativity of the complex formation.
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the target protein.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified E3 ligase complex
-
Purified target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Reaction buffer
-
Anti-target protein antibody for Western blot analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.
Conclusion
The selection of a linker is a critical step in the design of a successful PROTAC. This compound, with its hybrid PEG-alkyl structure, offers a compelling option for balancing hydrophilicity, hydrophobicity, and linker length. The provided comparative data, while not from a single head-to-head study, highlights the established principles of PROTAC linker design: the necessity of an optimal linker length and the careful consideration of the physicochemical properties imparted by the linker's composition. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of new linkers, enabling researchers to make data-driven decisions in the pursuit of novel and effective protein degraders. The continued exploration of diverse linker chemistries will undoubtedly be a key driver of innovation in the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of PROTAC-Mediated Protein Degradation Using Western Blot
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them.[1] This is achieved by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[2] Given their unique mechanism of action, rigorous validation of on-target protein degradation is paramount for the development of effective and specific PROTACs. While Western Blotting is a cornerstone technique for this purpose, a comprehensive validation strategy relies on a suite of orthogonal methods to provide a complete picture of a PROTAC's performance.
This guide provides an objective comparison of Western Blotting with alternative validation techniques. It includes detailed experimental protocols, comparative quantitative data, and visual diagrams to assist researchers, scientists, and drug development professionals in establishing a robust validation workflow.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step.[1] This proximity enables the E3 ligase to tag the POI with ubiquitin molecules, marking it for recognition and subsequent degradation by the proteasome.[3][4]
Western Blotting: The Gold Standard for Degradation Assessment
Western Blotting is a widely used technique to separate proteins by molecular weight, transfer them to a membrane, and use specific antibodies to detect the protein of interest.[1] It allows for the semi-quantitative assessment of protein levels in PROTAC-treated cells compared to controls.[5]
Detailed Experimental Protocol for Western Blotting
-
Cell Lysis :
-
Treat cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[2]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[2][6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[2]
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[7]
-
-
SDS-PAGE :
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]
-
-
Blocking and Antibody Incubation :
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[2]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
-
Detection and Analysis :
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Quantify the band intensity using densitometry software.[2]
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[8]
-
Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1][2]
-
Orthogonal Validation Methods
Relying solely on Western Blotting can be insufficient. Orthogonal methods are crucial for a comprehensive and reliable validation of PROTAC-mediated protein degradation.[1]
Immunofluorescence Microscopy
This technique uses fluorescently labeled antibodies to visualize the subcellular localization and abundance of a target protein in fixed cells.[1]
Detailed Experimental Protocol:
-
Cell Culture and Treatment : Grow cells on glass coverslips and treat with the PROTAC.[1]
-
Fixation and Permeabilization : Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.[9]
-
Blocking and Staining : Block non-specific binding sites and incubate with a primary antibody against the POI, followed by a fluorescently labeled secondary antibody. A nuclear counterstain like DAPI can also be used.[1]
-
Imaging : Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis : Quantify the fluorescence intensity per cell to determine the extent of protein degradation.
Flow Cytometry
This method measures the fluorescence of individual cells as they pass through a laser, allowing for high-throughput quantification of protein levels on a per-cell basis.[1][10]
Detailed Experimental Protocol:
-
Cell Treatment and Harvesting : Treat cells with the PROTAC and harvest them.[1]
-
Fixation and Permeabilization : Fix and permeabilize the cells to allow antibody entry for intracellular targets.[1]
-
Antibody Staining : Incubate the cells with a primary antibody against the POI, followed by a fluorescently labeled secondary antibody.[1]
-
Data Acquisition : Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.[1]
-
Analysis : Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) to determine the percentage of protein degradation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. IF Staining Protocols | Proteintech Group [ptglab.com]
- 10. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
A Comparative Guide to Orthogonal Methods for Validating PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1] Unlike traditional inhibitors, PROTACs act as a bridge, bringing a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity to form a ternary complex.[1][2] This proximity facilitates the ubiquitination of the POI, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.[3][4] Given this unique mechanism of action, a robust and multi-faceted validation approach is essential to confirm on-target degradation, assess selectivity, and elucidate the underlying biology.[1] Relying on a single method is insufficient; therefore, a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package.[1]
This guide provides an objective comparison of key orthogonal methods for validating PROTAC activity, complete with supporting experimental data, detailed protocols, and visualizations to aid in understanding complex pathways and workflows.
Comparative Analysis of Orthogonal Validation Methods
A rigorous validation strategy for a PROTAC candidate typically progresses from confirming target degradation in a cellular context to detailed mechanistic studies. The choice of method depends on the specific question being addressed, throughput requirements, and available resources. Below is a summary of commonly employed techniques with their respective advantages and limitations.
| Method | Principle | Key Parameters | Throughput | Advantages | Limitations |
| Western Blotting | Immunoassay using antibodies to detect specific proteins separated by size. | DC50 (half-maximal degradation concentration), Dmax (maximal degradation) | Low to Medium | Widely available, provides molecular weight information, relatively inexpensive. | Low throughput, semi-quantitative, requires high-quality antibodies.[5][6] |
| Flow Cytometry | Measures fluorescence of individual cells stained with fluorescently labeled antibodies.[1] | Percentage of positive cells, Mean Fluorescence Intensity (MFI) | High | High-throughput, quantitative on a per-cell basis, can distinguish cell populations.[5][6] | Can be complex to set up, requires cell surface or intracellular staining protocols. |
| Immunofluorescence (IF) / Microscopy | Uses fluorescently labeled antibodies to visualize protein abundance and subcellular localization.[1] | Changes in fluorescence intensity, protein localization patterns | Low | Provides spatial information about protein degradation within the cell.[5][6] | Can be subjective, lower throughput, requires careful image analysis. |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a cell lysate.[1] | Fold change in protein abundance | Low | "Gold standard" for selectivity, identifies on- and off-target effects, unbiased.[1][7] | Technically demanding, expensive, complex data analysis. |
| HiBiT/NanoBRET Assays | Bioluminescence-based assays to quantify protein levels or target engagement in live cells.[8] | Luminescence signal reduction (degradation), BRET ratio change (engagement) | High | High-throughput, real-time measurements in live cells, highly sensitive. | Requires genetic engineering of cells/proteins, potential for artifacts from tags.[9] |
| Ternary Complex Formation Assays (e.g., FRET, SPR, ITC) | Biophysical methods to directly measure the formation of the POI-PROTAC-E3 ligase complex.[7] | Binding affinity (Kd), cooperativity | Low to Medium | Provides direct evidence of the mechanism of action, can quantify binding kinetics. | Can be technically challenging, may not always correlate with cellular degradation. |
| CRISPR/Cas9 E3 Ligase Knockout | Genetic ablation of the E3 ligase to confirm its role in PROTAC-mediated degradation.[4] | Rescue of protein degradation in knockout cells | Low | Provides definitive evidence for the involvement of a specific E3 ligase. | Time-consuming to generate knockout cell lines, potential for off-target genetic effects. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding of PROTAC validation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This technique provides a semi-quantitative assessment of protein levels following PROTAC treatment.
-
Principle: Proteins from cell lysates are separated by molecular weight via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.[1]
-
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for the desired time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1][3]
-
Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and image the blot using a digital imager.[3]
-
Data Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.[3]
-
Flow Cytometry for High-Throughput Degradation Analysis
Flow cytometry enables the quantification of protein levels in thousands of individual cells, providing robust statistical data.
-
Principle: This method measures the fluorescence of individual cells as they pass through a laser beam.[1] Cells are stained with fluorescently labeled antibodies against the protein of interest to quantify protein levels on a per-cell basis.[1]
-
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the PROTAC as required. Harvest the cells by trypsinization or scraping.[1]
-
Fixation and Permeabilization: For intracellular targets, fix the cells with a crosslinking agent like paraformaldehyde. Permeabilize the cell membrane with a detergent (e.g., saponin (B1150181) or Triton X-100) to allow antibody entry.[1]
-
Antibody Staining: Incubate the cells with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.[1]
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) or the percentage of cells with reduced fluorescence. Compare the results from PROTAC-treated cells to vehicle-treated controls.[1]
-
Mass Spectrometry for Unbiased Selectivity Profiling
This is the gold standard for assessing the selectivity of a PROTAC by identifying and quantifying the entire proteome.[1]
-
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate, revealing any unintended "off-target" degradation.[1]
-
Detailed Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.[1]
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography. Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein across the different samples.[1]
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[1]
-
Conclusion
The validation of PROTAC-mediated protein degradation is a critical and multifaceted process.[1] A thorough understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods.[1] By combining traditional techniques like Western Blotting with high-throughput approaches such as flow cytometry and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates, ultimately accelerating the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Ternary Complex Formation with Azide-PEG9-amido-C16-Boc PROTACs
For researchers, scientists, and drug development professionals, the confirmation and characterization of a ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ligase—is a critical step in the development of novel therapeutics. This guide provides a comparative overview of key in vitro assays to confirm the formation of such complexes, with a focus on a hypothetical PROTAC utilizing the "Azide-PEG9-amido-C16-Boc" linker. This linker is a flexible, alkyl/ether-based component used in PROTAC synthesis, featuring an azide (B81097) group for click chemistry attachment of a target-binding ligand and a Boc-protected amine for linkage to an E3 ligase binder.[1][2]
The stability and kinetics of the ternary complex are paramount to the efficacy of a PROTAC, influencing the efficiency of ubiquitination and subsequent degradation of the target protein.[3][4] Therefore, robust biophysical and biochemical assays are essential for characterizing these interactions. This guide details and compares four widely used in vitro methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Förster Resonance Energy Transfer (FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).
The PROTAC Signaling Pathway
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins.[5] The process is initiated by the formation of a ternary complex, which then leads to the ubiquitination of the target protein and its recognition and degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Comparison of In Vitro Assays for Ternary Complex Formation
The choice of assay for confirming and characterizing ternary complex formation depends on the specific information required, such as binding affinity, kinetics, thermodynamics, or suitability for high-throughput screening. The following table summarizes and compares the key features of four commonly used assays.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Förster Resonance Energy Transfer (FRET) | Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) |
| Principle | Measures changes in refractive index upon binding to a sensor surface.[6] | Measures heat changes upon molecular binding.[] | Measures energy transfer between donor and acceptor fluorophores in close proximity.[8] | Measures light emission from donor and acceptor beads in close proximity.[3][9] |
| Key Outputs | Binding affinity (KD), association (kon) and dissociation (koff) rates, cooperativity (α).[6][10] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α).[][11] | Apparent binding affinity (KD), FRET efficiency.[8] | Signal-to-background ratio, apparent binding affinity (KD).[3][9] |
| Labeling Requirement | Label-free.[6] | Label-free.[] | Requires fluorescent labeling of interacting partners.[8] | Requires tagged proteins for bead capture.[3][9] |
| Throughput | Medium.[12] | Low.[6] | High. | High.[3][9] |
| Sample Consumption | Low to medium.[6] | High.[6] | Low. | Low.[3] |
| Strengths | Real-time kinetic data, label-free.[6][10] | Gold standard for thermodynamics, direct measurement of binding.[11] | Homogeneous, suitable for HTS, can be used in cell-based assays.[8] | High sensitivity, wide dynamic range, homogeneous, suitable for HTS.[3][9] |
| Limitations | Protein immobilization may affect activity, potential for mass transport limitations.[12][13] | Low throughput, high sample consumption, sensitive to buffer mismatch.[6][14] | Labeling can alter protein function, potential for fluorescent artifacts.[8] | Indirect measurement, potential for bead-related artifacts, "hook effect" at high concentrations.[3][9] |
Quantitative Data Comparison
The following table presents representative quantitative data that can be obtained from each assay for a hypothetical PROTAC incorporating the this compound linker. The data is based on published values for well-characterized PROTACs such as MZ1 and dBET6.[3][4][10][14]
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Förster Resonance Energy Transfer (FRET) | Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) |
| Binary KD (PROTAC to E3 Ligase) | 50 nM | 65 nM | - | - |
| Binary KD (PROTAC to Target Protein) | 20 nM | 25 nM | - | - |
| Ternary KD (PROTAC to E3 Ligase in presence of Target) | 2 nM | 4 nM | 5 nM (apparent) | 10 nM (EC50) |
| Cooperativity (α) | 25 | 16 | - | - |
| kon (ternary) | 1 x 105 M-1s-1 | - | - | - |
| koff (ternary) | 2 x 10-4 s-1 | - | - | - |
| ΔH (ternary) | - | -15 kcal/mol | - | - |
| -TΔS (ternary) | - | 5 kcal/mol | - | - |
| Signal-to-Background Ratio | - | - | ~5-fold | >10-fold |
Note: FRET and AlphaLISA primarily provide apparent binding affinities and are more suited for screening and relative comparisons.
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These are generalized protocols that should be optimized for the specific target protein and E3 ligase.
Surface Plasmon Resonance (SPR) Experimental Protocol
Objective: To determine the binding kinetics and affinity of binary and ternary complexes.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. resources.revvity.com [resources.revvity.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. aragen.com [aragen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SLAS2024 [slas2024.eventscribe.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Linker Composition on PROTAC Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. A PROTAC molecule's efficacy and selectivity are not solely dictated by its warhead and E3 ligase ligand; the linker connecting these two moieties plays a pivotal role in orchestrating the formation of a productive ternary complex and, consequently, the precise degradation of the target protein.[1][2] This guide provides an objective comparison of how different linker compositions influence PROTAC selectivity, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function
The linker in a PROTAC is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's overall success.[3][4] An optimally designed linker facilitates the formation of a stable and productive ternary complex, comprising the target Protein of Interest (POI), the PROTAC, and an E3 ligase.[1] This proximity enables the E3 ligase to efficiently ubiquitinate the POI, marking it for degradation by the proteasome.[2] Conversely, a suboptimal linker can lead to steric hindrance, unstable ternary complex formation, or unfavorable geometric arrangements, thereby diminishing degradation efficiency and selectivity.[3]
The linker's composition also profoundly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability, all of which are crucial for its therapeutic potential.[5][6]
Comparative Analysis of Linker Composition on PROTAC Performance
The efficacy of a PROTAC is primarily evaluated by its degradation potency (DC50, the concentration at which 50% of the target protein is degraded) and its maximum degradation level (Dmax).[3] Selectivity, on the other hand, is assessed by comparing the degradation of the intended target to that of off-target proteins, particularly those that are structurally related.
The following tables summarize experimental data from various studies, highlighting the impact of linker composition on the performance and selectivity of PROTACs targeting different proteins.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data suggests an optimal linker length for TBK1 degradation, with linkers shorter than 12 atoms being inactive and a 21-atom linker demonstrating the highest potency and efficacy.[3]
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
For ERα, a 16-atom PEG linker was found to be more potent than a 12-atom linker, indicating that even a small change in linker length can significantly impact degradation efficacy.[3][7]
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No degradation |
In this study, a flexible PEG linker was effective for AR degradation, while rigid linkers based on a disubstituted phenyl scaffold failed to induce degradation, highlighting the importance of linker flexibility for this specific target.[3]
Table 4: Linker-Mediated Selectivity for BET Bromodomains
| PROTAC | Target | DC50 (nM) | Selectivity Profile |
| MZ1 | BRD4 | 2-20 (cell line dependent) | Preferential degradation of BRD4 over BRD2 and BRD3 (~10-fold) |
| dBET6 | Pan-BET | - | Degrades BRD2, BRD3, and BRD4 |
MZ1, a VHL-based PROTAC, demonstrates selectivity for the BRD4 bromodomain over other BET family members, BRD2 and BRD3.[8][9] This selectivity is attributed to the specific protein-protein interactions induced by the PROTAC's linker within the ternary complex.[8] In contrast, the CRBN-based PROTAC dBET6 is a pan-BET degrader.[9]
Experimental Protocols
Accurate assessment of PROTAC performance and selectivity relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of PROTACs.
1. Western Blotting for Protein Degradation
This is a standard technique to quantify the reduction in the levels of a target protein following PROTAC treatment.[3]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7 for ERα, 22Rv1 for AR) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein amounts for all samples and denature by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
2. Quantitative Mass Spectrometry for Proteome-wide Selectivity
This powerful technique provides an unbiased assessment of a PROTAC's selectivity by quantifying changes in protein abundance across the entire proteome.[9]
-
Sample Preparation:
-
Treat cells (e.g., HeLa) with the PROTAC or a vehicle control for a defined period.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from different treatment conditions with distinct TMT isobaric tags.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the mixed peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify the proteins from the MS/MS data.
-
Calculate the relative abundance of each protein in the PROTAC-treated samples compared to the control.
-
Statistically analyze the data to identify proteins that are significantly degraded.
-
3. Ternary Complex Formation Assays
These assays are crucial for confirming that a PROTAC can effectively bring together the target protein and the E3 ligase.
-
Co-immunoprecipitation (Co-IP):
-
Treat cells with the PROTAC.
-
Lyse the cells and incubate the lysate with an antibody against the target protein, which is coupled to beads.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and analyze the presence of the E3 ligase by Western blotting. An increased amount of co-precipitated E3 ligase in the presence of the PROTAC indicates ternary complex formation.[10]
-
-
Homogeneous Time-Resolved Fluorescence (HTRF):
-
Use recombinant, tagged versions of the target protein and the E3 ligase (e.g., biotinylated and His-tagged).
-
Incubate the proteins with the PROTAC and HTRF donor and acceptor reagents that bind to the respective tags.
-
If a ternary complex forms, the donor and acceptor will be in close proximity, resulting in a FRET signal that can be measured.[11]
-
Visualizing the Impact of Linker Composition
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in PROTAC design and evaluation.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A typical experimental workflow for assessing PROTAC-induced protein degradation and selectivity.
Caption: The logical relationship between linker composition and the resulting selectivity and efficacy of a PROTAC.
Conclusion
The linker is a critical design element in the development of potent and selective PROTACs. As the experimental data indicates, subtle changes in linker length, composition, and rigidity can have a profound impact on degradation efficacy and, crucially, on selectivity. A "one-size-fits-all" approach to linker design is not viable; instead, a systematic evaluation of different linker types is necessary for each target and warhead/E3 ligase pair. By employing a combination of rational design, chemical synthesis, and robust biological evaluation, researchers can harness the power of the linker to create highly selective PROTACs with improved therapeutic potential. The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly pave the way for the next generation of targeted protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
Head-to-head comparison of different E3 ligase ligands with Azide-PEG9-amido-C16-Boc
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed, head-to-head comparison of the most ubiquitously utilized E3 ligase ligands, offering objective performance data and comprehensive experimental protocols to inform rational PROTAC design.
At the outset, it is crucial to clarify the role of molecules such as Azide-PEG9-amido-C16-Boc . This particular molecule is not an E3 ligase ligand but rather a heterobifunctional linker.[1][2][3] Linkers are critical components of PROTACs, connecting the E3 ligase ligand to the target protein ligand and influencing the formation and stability of the ternary complex.[4][5][6] The choice of linker, including its length, rigidity, and composition (such as the polyethylene (B3416737) glycol (PEG) chain in this compound), significantly impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][7]
This guide will focus on the functional heads of the PROTAC molecule: the E3 ligase ligands themselves. We will compare the key characteristics and performance of ligands for the most widely recruited E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).[8][9][10]
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.[1][11] This is achieved by inducing the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4][11] The E3 ligase then facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[12]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is determined by several factors, with the choice of E3 ligase being a critical determinant. The stability of the ternary complex, which can be influenced by cooperativity between the target protein and the E3 ligase, plays a crucial role in degradation efficiency.[2][13] Key performance metrics for PROTACs include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[12][14]
The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against the well-characterized target, Bromodomain-containing protein 4 (BRD4), and other relevant targets. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature, and performance can be highly dependent on the specific PROTAC architecture and cell line used.[1]
Table 1: Comparison of CRBN and VHL-based PROTACs Targeting BRD4
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | CRBN | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 |
| BRD4 | VHL | MZ1 | Low nM range | >90% | Not specified |
Data compiled from multiple sources for illustrative comparison.[1]
Table 2: Performance of PROTACs with Different E3 Ligase Ligands Against Various Targets
| Target Protein | E3 Ligase Recruited | PROTAC DC50 | Dmax | Cell Line |
| EGFRL858R/T790M | VHL | 3.3 nM | Not Reported | H3255 |
| EGFRL858R/T790M | CRBN | 25 nM | Not Reported | H3255 |
| BCL-XL | VHL | 63 nM | 90.8% | MOLT-4 |
| BCL-XL | CRBN | >1000 nM | <20% | MOLT-4 |
| BRD4 | FEM1B | 250 nM | 94% | Not Reported |
| BCR-ABL | RNF114 | More potent than CRBN/VHL-based | Not Reported | Leukemia cells |
Data compiled from multiple sources.[15][16]
In-Depth Look at Common E3 Ligase Ligands
Cereblon (CRBN) Ligands
Ligands for CRBN are predominantly derived from the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[8][9] They are among the most widely used E3 ligase recruiters in PROTAC design.
-
Advantages: Well-established chemistry, readily available building blocks, and have demonstrated high degradation efficiency for a broad range of targets.[2][9] CRBN ligands are generally smaller and more "drug-like" compared to some VHL ligands.[9]
-
Disadvantages: Potential for off-target effects related to the intrinsic biological functions of CRBN.[9]
Von Hippel-Lindau (VHL) Ligands
VHL ligands are peptidomimetic molecules that mimic the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL.[9]
-
Advantages: The VHL-HIF-1α interaction is well-characterized, which aids in the rational design of PROTACs.[9] VHL is broadly expressed across many tissues.
-
Disadvantages: VHL ligands can be larger and have less favorable pharmacokinetic properties.[9] The synthesis of VHL ligands can also be more complex than that of CRBN ligands.[9]
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 is a key negative regulator of the p53 tumor suppressor.[13] Ligands for MDM2, such as nutlin derivatives, have been incorporated into PROTACs.[17][18]
-
Advantages: MDM2-based PROTACs can have a dual mechanism of action by both degrading the target protein and stabilizing p53.[13]
-
Disadvantages: The development of potent and selective MDM2-recruiting PROTACs has been challenging, and they are generally less efficient than CRBN or VHL-based degraders.[17][18]
Inhibitor of Apoptosis Proteins (IAP) Ligands
IAP ligands are often based on Smac mimetics.[19]
-
Advantages: Can induce degradation through a different mechanism involving auto-ubiquitination of the IAP protein.[19] They may offer an alternative for targets that are resistant to degradation by CRBN or VHL-based PROTACs.[19]
-
Disadvantages: The development of potent, selective, and cell-permeable IAP ligands for PROTACs is an ongoing area of research.[19]
Experimental Protocols for PROTAC Evaluation
A robust evaluation of PROTAC efficacy requires a suite of well-designed experiments. The following workflow outlines the key steps in assessing a novel PROTAC.
Protocol 1: Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the ternary complex between the target protein, PROTAC, and E3 ligase in a biochemical setting.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-CRBN/DDB1)
-
PROTAC of interest
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor antibody (e.g., AF488-anti-His)
-
Assay buffer
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of the tagged proteins and antibodies.
-
Assay Setup: In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
PROTAC dilution or vehicle control
-
Tagged target protein
-
Tagged E3 ligase complex
-
TR-FRET donor and acceptor antibodies
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes), protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[4][20]
Protocol 2: Protein Degradation Assay (Quantitative Western Blot)
Objective: To determine the DC50 and Dmax of a PROTAC in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[12][14][21]
-
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
Objective: To measure the binding of a PROTAC to its target E3 ligase in live cells.
Materials:
-
Cells expressing the E3 ligase fused to NanoLuc® luciferase (e.g., CRBN-Nluc)
-
NanoBRET™ tracer for the E3 ligase
-
PROTAC of interest
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well plates
-
Luminometer with BRET capabilities
Procedure:
-
Cell Preparation: Transfect cells with the E3 ligase-NanoLuc® fusion construct and plate them in 96-well plates.
-
Compound Treatment: Add serial dilutions of the PROTAC to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Substrate Addition: Add the Nano-Glo® Substrate to all wells.
-
Measurement: Read the plate in a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, allowing for the determination of the IC50 for target engagement.[7][9][10][22][23]
Protocol 4: Ternary Complex Confirmation (Co-Immunoprecipitation)
Objective: To qualitatively confirm the formation of the PROTAC-induced ternary complex in cells.
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC of interest, vehicle control, and proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase or target protein for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer or sample buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control. Pre-treatment with a proteasome inhibitor can help stabilize the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (or target protein).
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blot, probing for the target protein (if the E3 ligase was immunoprecipitated) or the E3 ligase (if the target protein was immunoprecipitated). An increased co-precipitation in the presence of the PROTAC confirms ternary complex formation.[24][25][26][27]
Conclusion
The selection of an E3 ligase and its corresponding ligand is a critical decision in the design of a PROTAC, with no single choice being universally optimal. CRBN and VHL remain the workhorses of the field, each with a distinct set of advantages and disadvantages. The expanding toolbox of E3 ligase ligands, including those for MDM2 and IAPs, offers valuable alternatives, particularly for targets that prove challenging for the more established recruiters.[9] A thorough understanding of the characteristics of each E3 ligase ligand, combined with robust experimental evaluation, is paramount for the successful development of novel and effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 9. selvita.com [selvita.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 11. lifesensors.com [lifesensors.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 24. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Azide-PEG9-amido-C16-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Azide-PEG9-amido-C16-Boc, a PROTAC linker used in synthesis. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.
Immediate Safety and Handling Precautions
This compound contains an azide (B81097) functional group, which necessitates specific handling procedures to mitigate risks of toxicity and explosion. The azide group is highly toxic, similar to cyanide, and can form explosive compounds, particularly with heavy metals.[1]
Core Hazard Summary:
| Hazard | Description | Mitigation |
| High Acute Toxicity | Azides are highly toxic if ingested, inhaled, or absorbed through the skin.[1] They inhibit cytochrome oxidase, similar to cyanide.[1] | Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated chemical fume hood. |
| Explosion Hazard | Azide compounds can form highly shock-sensitive and explosive metal azides when in contact with heavy metals like lead, copper, silver, zinc, and mercury.[1] This is a significant risk in plumbing systems if disposed of improperly.[1] | Avoid contact with incompatible metals. Use non-metallic spatulas and containers.[2][3] Do not dispose of azide waste down the drain.[4] |
| Reactivity | Sodium azide, a related compound, can react violently with some common laboratory organics and chlorinated solvents.[3] | Research the reactivity of azides with all reaction components. Avoid using chlorinated solvents like dichloromethane (B109758) and chloroform.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Use powder-free nitrile or neoprene gloves.[5] For hazardous compounds, consider double gloving.[5] Regularly inspect gloves for tears or punctures. |
| Body Protection | Laboratory coat or gown | A long-sleeved, disposable gown made of a material resistant to chemical permeation is recommended.[5] Cloth lab coats are not suitable for handling hazardous products.[5] |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles are mandatory to protect against splashes.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5][6] |
| Respiratory Protection | Respirator | A respirator may be necessary when handling the powder form or if there is a risk of aerosolization.[6][7] Consult your institution's Environmental Health & Safety (EHS) office for specific recommendations. |
| Foot Protection | Closed-toe shoes | Always wear closed-toe shoes in the laboratory.[8] |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[4]
Waste Segregation and Collection:
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Clearly labeled, non-metallic container (e.g., polypropylene (B1209903) or polyethylene).[1] | Collect all contaminated disposable materials, such as gloves, paper towels, and pipette tips.[9] |
| Liquid Waste | Clearly labeled, non-metallic, sealed container.[1][9] | Collect all azide-containing solutions, including reaction mixtures and rinsates from cleaning glassware.[9] |
| Empty Containers | Original container or a compatible, labeled waste container. | Residual materials and rinsate from empty containers must be collected and disposed of as hazardous waste.[9] |
Key Disposal Don'ts:
-
NEVER dispose of azide-containing waste down the drain.[4]
-
NEVER mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid gas.[1]
-
NEVER use metal-capped containers for azide waste.[1]
Upon completion of your experiment, contact your institution's Environmental Health & Safety (EHS) office for proper disposal of the collected hazardous waste.[9]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[10] Seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.[10] |
Spill Response:
| Spill Size | Procedure |
| Small Spill (in a chemical fume hood) | Cover the spill with an absorbent material.[2] Clean the area with a soap and water solution with a pH adjusted to >9.0.[2] Collect all contaminated materials in a labeled, non-metallic container for hazardous waste disposal.[2] |
| Large Spill (or any spill outside of a fume hood) | Evacuate the laboratory immediately.[2] Notify your supervisor and your institution's EHS office.[2] Do not attempt to clean up a large spill yourself.[2] |
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before use.
References
- 1. benchchem.com [benchchem.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. ucd.ie [ucd.ie]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. drexel.edu [drexel.edu]
- 10. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
